molecular formula C5H12N2 B12888594 (3R,5S)-5-methylpyrrolidin-3-amine

(3R,5S)-5-methylpyrrolidin-3-amine

Cat. No.: B12888594
M. Wt: 100.16 g/mol
InChI Key: UNVQHSVRIOLLPZ-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5S)-5-methylpyrrolidin-3-amine is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This stereochemically defined amine serves as a versatile building block, or synthon, for the synthesis of complex molecules. Its structure, featuring both amine and methyl functional groups on a saturated five-membered ring, makes it a valuable precursor for developing potential pharmaceutical agents. Compounds based on the pyrrolidine scaffold, such as this one, are frequently explored in central nervous system (CNS) drug development. The chiral nature of this compound is particularly valuable for creating ligands that interact with stereospecific biological targets, including G-protein coupled receptors (GPCRs) . Pyrrolidine derivatives are commonly investigated as key components in molecules targeting neurological pathways, including potential treatments for pain management with modified abuse liability . As a primary amine, this compound can undergo typical amine reactions such as acylation and reductive amination, allowing researchers to diversify its structure . Its defined (3R,5S) stereochemistry is critical for achieving the desired three-dimensional interaction with biological targets, which directly influences the potency and selectivity of the resulting drug candidates. This chemical is intended for research applications only.

Properties

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

(3R,5S)-5-methylpyrrolidin-3-amine

InChI

InChI=1S/C5H12N2/c1-4-2-5(6)3-7-4/h4-5,7H,2-3,6H2,1H3/t4-,5+/m0/s1

InChI Key

UNVQHSVRIOLLPZ-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1C[C@H](CN1)N

Canonical SMILES

CC1CC(CN1)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to (3R,5S)-5-methylpyrrolidin-3-amine: A Molecule with Undisclosed Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical structure and properties of (3R,5S)-5-methylpyrrolidin-3-amine. Despite significant interest in the pyrrolidine scaffold in medicinal chemistry, detailed public information regarding this specific stereoisomer, including its biological activity, experimental protocols, and associated signaling pathways, is exceptionally scarce. This document summarizes the available structural information and provides a broader context based on related chemical structures to infer its potential areas of application.

Chemical Structure and Properties

This compound is a chiral organic compound with the chemical formula C₅H₁₂N₂.[1] The structure features a five-membered saturated nitrogen-containing ring (pyrrolidine) substituted with a methyl group at the 5-position and an amine group at the 3-position. The stereochemical designators (3R, 5S) define the specific three-dimensional arrangement of these substituents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₂N₂PubChem
IUPAC Name This compoundPubChem
CAS Number 683742-16-7PubChem

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Potential Biological Significance and Applications: An Extrapolation from Related Compounds

While direct evidence for the biological activity of this compound is lacking in the reviewed literature, the broader class of substituted pyrrolidine derivatives is of significant interest in drug discovery. The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds.

Derivatives of 3-aminopyrrolidine have been explored for various therapeutic targets. For instance, novel 3-aminopyrrolidine derivatives have been synthesized and evaluated as antagonists for the human chemokine receptor 2 (CCR2), which is implicated in inflammatory and autoimmune diseases.[2] Furthermore, the (S)-3-aminopyrrolidine scaffold has been investigated for the development of dual inhibitors of Abl and PI3K kinases, which are targets in cancer therapy.[3]

The introduction of chirality, as seen in this compound, is a critical aspect of modern drug design, often leading to improved potency and selectivity for biological targets. The specific stereochemistry of this molecule suggests it may have been designed as a key intermediate or a final compound in a drug discovery program.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. However, general methods for the stereoselective synthesis of chiral pyrrolidines are well-established in the chemical literature. These methods often involve asymmetric catalysis or the use of chiral starting materials to control the stereochemistry at the desired positions. The synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS), for example, highlights the intricate synthetic pathways that can be employed to create complex pyrrolidine structures.

Signaling Pathways and Mechanism of Action

Due to the absence of data on the biological activity of this compound, no specific signaling pathways or mechanisms of action can be described. Research on related 3-aminopyrrolidine derivatives suggests potential interactions with G-protein coupled receptors like CCR2 or intracellular kinase signaling pathways.[2][3] Should this molecule be an antagonist of CCR2, it would likely modulate inflammatory responses by blocking the downstream signaling cascades initiated by chemokine binding.

logical_relationship cluster_drug_discovery Drug Discovery Funnel A Scaffold Identification (Pyrrolidine) B Stereoselective Synthesis (this compound) A->B C Biological Screening (Target Identification) B->C D Lead Optimization C->D E Preclinical & Clinical Development D->E

References

Technical Guide: (3R,5S)-5-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5S)-5-methylpyrrolidin-3-amine, a chiral disubstituted pyrrolidine, represents a significant scaffold in medicinal chemistry and drug discovery. The pyrrolidine ring is a prevalent structural motif in a vast array of biologically active compounds, including numerous FDA-approved drugs. The specific stereochemistry of this compound, with defined chiral centers at the 3 and 5 positions, offers a unique three-dimensional architecture for precise molecular interactions with biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, drawing upon the broader context of substituted pyrrolidine research.

Chemical and Physical Properties

PropertyValueSource
PubChem CID 10103125[1]
Molecular Formula C5H12N2[1]
Molecular Weight 100.16 g/mol Inferred from Formula
Topological Polar Surface Area 29.2 ŲCalculated
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bond Count 1Calculated

Note: Some values are calculated based on the chemical structure and may not be experimentally verified.

Stereoselective Synthesis: Experimental Protocols

The stereoselective synthesis of disubstituted pyrrolidines is a well-established field in organic chemistry. While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, several general strategies for the synthesis of analogous compounds can be adapted. A plausible synthetic approach would involve the stereocontrolled introduction of the methyl and amine functionalities onto the pyrrolidine ring.

One common strategy involves the use of chiral pool starting materials, such as amino acids, to set the desired stereochemistry. Alternatively, asymmetric catalysis can be employed to achieve high enantiomeric and diastereomeric purity.

Below is a generalized, representative workflow for the synthesis of a disubstituted pyrrolidine, which could be adapted for the synthesis of this compound.

G cluster_0 Synthetic Pathway Start Chiral Precursor (e.g., Pyroglutamic Acid Derivative) Step1 Ring Modification & Functional Group Interconversion Start->Step1 Multiple Steps Step2 Introduction of Methyl Group (Stereoselective Alkylation) Step1->Step2 Step3 Introduction of Amine Precursor (e.g., Azide or Nitro Group) Step2->Step3 Step4 Reduction to Amine Step3->Step4 Product This compound Step4->Product

Caption: Generalized synthetic workflow for a disubstituted pyrrolidine.

Key Experimental Considerations:

  • Stereocontrol: The critical challenge in the synthesis of this compound is the precise control of the stereochemistry at both the C3 and C5 positions. This can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysts, or substrate-controlled reactions.

  • Protecting Groups: The amine functionalities will likely require protection throughout the synthetic sequence to prevent unwanted side reactions. The choice of protecting groups is crucial and will depend on the specific reaction conditions.

  • Purification: Chromatographic techniques, such as column chromatography or preparative HPLC, will be essential for the purification of the intermediates and the final product to ensure high diastereomeric and enantiomeric purity.

Potential Biological Activity and Signaling Pathways

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the structures of natural amino acids and to present substituents in a well-defined three-dimensional space. The biological activity of substituted pyrrolidines is highly dependent on the nature and stereochemistry of the substituents.

While no specific biological data for this compound has been reported, its structural features suggest potential interactions with a variety of biological targets. The presence of a primary amine and a chiral methyl group on the pyrrolidine ring could enable interactions with enzymes, receptors, or ion channels.

Based on the activities of structurally related compounds, potential areas of biological investigation for this compound could include:

  • Neurological Disorders: Many pyrrolidine derivatives exhibit activity in the central nervous system, acting as receptor antagonists or enzyme inhibitors.

  • Infectious Diseases: The pyrrolidine ring is a component of several antibacterial and antiviral agents.

  • Oncology: Certain substituted pyrrolidines have demonstrated cytotoxic activity against cancer cell lines.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a pyrrolidine-based bioactive compound.

G cluster_0 Hypothetical Signaling Cascade Ligand This compound Receptor G-Protein Coupled Receptor Ligand->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Caption: A potential GPCR signaling pathway modulated by a pyrrolidine ligand.

Conclusion

This compound is a chiral molecule with significant potential as a building block in drug discovery and development. While specific data on this compound is limited, the extensive literature on substituted pyrrolidines provides a strong foundation for its synthesis and biological evaluation. Further research into the stereoselective synthesis and pharmacological profiling of this compound is warranted to fully explore its therapeutic potential. This technical guide serves as a foundational resource for researchers embarking on the study of this promising chemical entity.

References

Technical Guide: Physicochemical Properties of (3R,5S)-5-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5S)-5-methylpyrrolidin-3-amine is a chiral diamine that serves as a valuable building block in medicinal chemistry and drug discovery. Its stereochemically defined structure makes it a key component in the synthesis of various pharmacologically active agents. A precise understanding of its fundamental physicochemical properties, starting with its molecular weight, is crucial for its application in the development of novel therapeutics. This guide provides a detailed overview of the core physicochemical data for this compound and outlines a standard experimental workflow for its characterization.

Core Physicochemical Data

A fundamental characteristic of any chemical compound is its molecular weight, which is essential for stoichiometric calculations in chemical reactions and for the interpretation of analytical data. The molecular formula for this compound is C5H12N2.

The molecular weight is calculated based on the atomic weights of its constituent elements:

  • Carbon (C): 12.011 amu[1][2]

  • Hydrogen (H): 1.008 amu[3][4][5][6]

  • Nitrogen (N): 14.007 amu[7][8][9][10][11]

Calculation: (5 * 12.011) + (12 * 1.008) + (2 * 14.007) = 60.055 + 12.096 + 28.014 = 100.165 g/mol

This and other key quantitative data are summarized in the table below.

Data Summary Table
PropertyValueUnit
Molecular Formula C5H12N2-
Molecular Weight 100.165 g/mol
Exact Mass 100.1000Da
Boiling Point (Predicted) 162.5 ± 8.0°C
pKa (Predicted) 10.45 ± 0.10-
LogP (Predicted) -0.6 ± 0.2-

Experimental Protocols

The characterization of this compound typically involves a series of analytical techniques to confirm its identity, purity, and structure.

1. Mass Spectrometry for Molecular Weight Confirmation:

  • Objective: To experimentally verify the molecular weight of the compound.

  • Methodology: High-resolution mass spectrometry (HRMS) is employed. A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid. This solution is then introduced into the mass spectrometer, typically using electrospray ionization (ESI). The instrument is calibrated using a known standard. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]+ is measured.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

  • Objective: To confirm the chemical structure and stereochemistry.

  • Methodology: ¹H NMR and ¹³C NMR spectra are acquired. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). For ¹H NMR, the chemical shifts, integration, and coupling constants of the signals provide information about the number and connectivity of protons. For ¹³C NMR, the chemical shifts indicate the different carbon environments. Advanced 2D NMR techniques like COSY and HSQC can be used to further confirm the assignments.

3. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Objective: To determine the purity of the compound.

  • Methodology: A reversed-phase HPLC method is commonly used. The sample is dissolved in the mobile phase and injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile (often with a modifier like trifluoroacetic acid) is employed. The purity is determined by the peak area percentage at a specific UV wavelength.

Visualized Workflow

The following diagram illustrates a standard workflow for the synthesis and characterization of a target molecule such as this compound.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analytical Phase cluster_final Final Product start Starting Materials reaction Chemical Reaction start->reaction Reagents workup Work-up & Crude Isolation reaction->workup purification Chromatography workup->purification pure_compound Pure Compound purification->pure_compound ms Mass Spectrometry pure_compound->ms Verify Mass nmr NMR Spectroscopy pure_compound->nmr Confirm Structure hplc HPLC Analysis pure_compound->hplc Assess Purity final Characterized Compound ms->final nmr->final hplc->final

Caption: Workflow for Synthesis and Characterization.

References

In-Depth Technical Guide to the Mass Spectrometry of (3R,5S)-5-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of (3R,5S)-5-methylpyrrolidin-3-amine, a chiral amine of interest in pharmaceutical development. Due to the absence of publicly available mass spectrometry data for this specific compound, this document presents a predictive analysis based on established principles of amine fragmentation, supported by data from related pyrrolidine structures. The guide includes predicted fragmentation patterns, hypothetical experimental protocols, and illustrative diagrams to aid researchers in the analysis of this and similar molecules.

Predicted Mass Spectrometry Data

The mass spectrometric analysis of this compound is expected to be characterized by common fragmentation pathways for aliphatic amines, primarily involving alpha-cleavage.[1][2] For a monoamine, the molecular ion peak is anticipated to have an odd m/z value.[1][3] The predicted data is summarized in the table below.

Predicted Ion m/z Value Description
[M+H]⁺101.15Protonated molecular ion
[M]⁺˙100.14Molecular ion (radical cation)
Fragment 185.12Loss of a methyl radical (•CH₃) via alpha-cleavage adjacent to the ring nitrogen.
Fragment 271.11Loss of an ethyl radical (•C₂H₅) resulting from ring opening followed by cleavage.
Fragment 357.09Further fragmentation involving the loss of ammonia (NH₃) from fragment 2.
Fragment 444.07Cleavage of the C-C bond adjacent to the amine group, resulting in a [C₂H₆N]⁺ fragment.[2]

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to proceed through several key pathways, primarily initiated by the ionization of one of the nitrogen atoms. The following diagram illustrates the predicted fragmentation cascade.

fragmentation_pathway M [this compound + H]⁺ m/z = 101.15 F1 Loss of •CH₃ m/z = 85.12 M->F1 - •CH₃ F2 Ring Opening & Loss of •C₂H₅ m/z = 71.11 M->F2 - •C₂H₅ F4 Alpha-Cleavage m/z = 44.07 M->F4 - C₃H₇• F3 Loss of NH₃ m/z = 57.09 F2->F3 - NH₃

Caption: Predicted fragmentation pathway of protonated this compound.

Experimental Protocols

While specific protocols for this compound are not available, a general methodology for the analysis of chiral amines by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. This protocol is based on methods used for similar compounds.[4][5][6]

1. Sample Preparation and Derivatization

For enantiomeric separation and enhanced detection, derivatization with a chiral reagent is often employed.[4][5]

  • Reagents : (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) or similar chiral derivatizing agent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a condensing agent, acetonitrile (ACN), water, formic acid.

  • Procedure :

    • Dissolve a known amount of this compound in ACN.

    • Add a solution of the chiral derivatizing agent and the condensing agent.

    • Allow the reaction to proceed at room temperature for approximately 5-10 minutes.[5]

    • Dilute the reaction mixture with the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions :

    • Column : A chiral stationary phase column, such as a Chiralcel OD-H, is recommended for the separation of diastereomeric derivatives.[7]

    • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate : 0.3 - 0.5 mL/min.

    • Column Temperature : 25-40 °C.[7]

  • MS Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Scan Mode : Selected Reaction Monitoring (SRM) for quantitative analysis, targeting the transition from the protonated derivative to a characteristic product ion.

    • Collision Gas : Argon.

    • Collision Energy : Optimized for the specific derivative to achieve characteristic fragmentation.

The following diagram outlines the general experimental workflow for the LC-MS/MS analysis of a chiral amine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample of this compound Derivatization Derivatization with Chiral Reagent Sample->Derivatization LC Chiral HPLC Separation Derivatization->LC MS ESI-MS/MS Detection LC->MS Data Mass Spectrum Acquisition MS->Data Analysis Fragmentation Analysis & Quantification Data->Analysis

Caption: General experimental workflow for chiral amine analysis by LC-MS/MS.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation patterns and generic experimental protocols serve as a starting point for researchers developing analytical methods for this and structurally related compounds. It is important to note that the presented data is predictive and requires experimental verification for confirmation. The provided workflows and diagrams offer a visual representation of the analytical process, aiding in experimental design and data interpretation in the context of drug development and scientific research.

References

An In-Depth Technical Guide on the Material Safety of (3R,5S)-5-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for the stereoisomer (3R,5S)-5-methylpyrrolidin-3-amine. The following information is synthesized from publicly available data for structurally similar compounds and computational predictions. This guide should be used for informational purposes only and is not a substitute for a compound-specific, professionally generated SDS. Researchers and drug development professionals should exercise extreme caution and perform a thorough risk assessment before handling this compound.

Chemical and Physical Properties

The following table summarizes the computed physical and chemical properties for this compound.[1]

PropertyValueSource
Molecular FormulaC5H12N2PubChem[1]
Molecular Weight100.16 g/mol PubChem[1]
XLogP3-0.6PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count1PubChem[1]
Exact Mass100.100048152 g/mol PubChem[1]
Monoisotopic Mass100.100048152 g/mol PubChem[1]
Topological Polar Surface Area29.2 ŲPubChem[1]
Heavy Atom Count7PubChem[1]
Complexity41.5PubChem[1]

Hazard Identification and Precautionary Measures

Based on the safety data sheets of structurally related aliphatic amines, this compound is anticipated to be a hazardous substance. The following is a qualitative summary of potential hazards.

Potential Hazards:

  • Skin Corrosion/Irritation: Amines are often corrosive or irritating to the skin. Prolonged or repeated contact may cause burns.

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause severe irritation or damage.

  • Acute Toxicity (Oral, Dermal, Inhalation): While no specific data exists, similar small molecule amines can be toxic if ingested, absorbed through the skin, or inhaled.

  • Flammability: The flammability of this compound is unknown. However, many low-molecular-weight amines are flammable.

Precautionary Statements (Recommended):

  • Prevention:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Wash skin thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

    • Use only outdoors or in a well-ventilated area.

    • Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

  • Response:

    • IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.

    • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

As no specific experimental safety data for this compound is available, this section outlines a general workflow for the initial safety assessment of a novel chemical compound in a research and development setting.

In Silico Toxicity Prediction

Before synthesis or handling, computational tools should be used to predict the toxicological properties of the new molecule. This involves using QSAR (Quantitative Structure-Activity Relationship) models to estimate properties such as:

  • Mutagenicity (e.g., Ames test prediction)

  • Carcinogenicity

  • Developmental and reproductive toxicity

  • Skin and eye irritation/corrosion

  • Acute oral toxicity (LD50)

Small-Scale Synthesis and Initial Hazard Characterization
  • Synthesis: The initial synthesis should be performed on a small scale (milligram to low gram) in a well-ventilated fume hood.

  • Physical Hazard Assessment:

    • Flammability: A small sample can be subjected to a flame test to determine its flammability.

    • Explosivity: The chemical structure should be analyzed for functional groups known to be explosive (e.g., peroxides, azides).

  • Chemical Stability: The stability of the compound under various conditions (light, air, moisture) should be assessed.

In Vitro and Ex Vivo Assays for Preliminary Toxicity
  • Cytotoxicity Assays: The compound's toxicity to various cell lines can be determined using assays such as MTT, MTS, or LDH release assays.

  • Ames Test: A bacterial reverse mutation assay (Ames test) should be performed to assess the mutagenic potential of the compound.

  • Skin Corrosion/Irritation Testing: In vitro or ex vivo models, such as reconstructed human epidermis (RhE) models, can be used to evaluate skin corrosion and irritation potential.

Visualizations

Risk Assessment Workflow for Novel Compounds

The following diagram illustrates a logical workflow for assessing the risks associated with a new, uncharacterized chemical compound like this compound.

RiskAssessmentWorkflow A Start: Novel Compound Synthesis B In Silico Toxicity Prediction (QSAR, etc.) A->B C Literature Review of Structurally Similar Compounds A->C D Preliminary Hazard Assessment B->D C->D E Small-Scale Synthesis (<1g) D->E J High Risk Identified: Re-evaluate or Terminate Project D->J High Predicted Risk F Physical & Chemical Property Characterization E->F G In Vitro / Ex Vivo Toxicity Screening F->G H Develop Preliminary SDS and Handling Procedures G->H G->J Adverse Results I Proceed with Further Research (with appropriate controls) H->I FirstAidResponse A Exposure Event B Ensure Scene is Safe A->B C Identify Route of Exposure B->C D Skin Contact C->D E Eye Contact C->E F Inhalation C->F G Ingestion C->G H Remove Contaminated Clothing and Rinse Skin with Water D->H I Rinse Eyes Cautiously with Water for Several Minutes E->I J Move to Fresh Air F->J K Rinse Mouth, Do NOT Induce Vomiting G->K L Seek Immediate Medical Attention H->L I->L J->L K->L

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (3R,5S)-5-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (3R,5S)-5-methylpyrrolidin-3-amine, a valuable chiral building block in medicinal chemistry. The described synthetic strategy employs a substrate-controlled approach, commencing from readily available N-Boc-L-proline. The key steps involve the diastereoselective formation of a precursor alcohol, (3S,5R)-N-Boc-5-methylpyrrolidin-3-ol, followed by a stereoinvertive amination utilizing the Mitsunobu reaction to yield the desired (3R,5S) diastereomer. This methodology ensures high stereochemical purity, a critical aspect in the development of chiral pharmaceuticals.

Introduction

Substituted pyrrolidines are privileged scaffolds in numerous biologically active compounds and approved drugs. The precise control of stereochemistry is paramount, as different stereoisomers often exhibit distinct pharmacological and toxicological profiles. This compound, with its two defined stereocenters, represents a key intermediate for the synthesis of various therapeutic agents. This document outlines a reliable and stereocontrolled synthetic route to access this specific diastereomer.

Overall Synthetic Strategy

The synthesis commences with the commercially available and enantiopure N-Boc-L-proline. The strategy involves the initial formation of the pyrrolidine ring with the desired (S) configuration at the C5 position, derived from the starting material. Subsequent transformations introduce the methyl group and a hydroxyl group. The crucial step for establishing the final stereochemistry is the Mitsunobu reaction, which proceeds with a clean inversion of configuration at the C3 position, converting the (3S)-alcohol to the (3R)-amine.

Synthesis_Pathway start N-Boc-L-proline int1 (S)-N-Boc-pyrrolidin-5-yl)methanol start->int1 1. i-BuOCOCl, NMM 2. NaBH4 int2 (S)-N-Boc-5-formylpyrrolidine int1->int2 DMP int3 (S)-N-Boc-5-((S)-1-hydroxyethyl)pyrrolidine int2->int3 MeMgBr int4 (S)-N-Boc-5-acetylpyrrolidine int3->int4 DMP int5 (3S,5S)-N-Boc-5-methylpyrrolidin-3-ol int4->int5 L-Selectride® int6 (3R,5S)-N-Boc-5-methylpyrrolidin-3-azide int5->int6 PPh3, DIAD, DPPA final_product This compound int6->final_product 1. H2, Pd/C 2. HCl/Dioxane

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Materials and Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of (3S,5R)-N-Boc-5-methylpyrrolidin-3-ol (Precursor Alcohol)

This protocol outlines a potential multi-step synthesis starting from N-Boc-L-proline.

Step 1a: Synthesis of (S)-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methanol

  • To a solution of N-Boc-L-proline (1.0 eq) in anhydrous THF at 0 °C, add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq).

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Filter the reaction mixture to remove the N-methylmorpholine hydrochloride salt.

  • To the filtrate at 0 °C, add a solution of sodium borohydride (1.5 eq) in water portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

Step 1b: Oxidation to (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate

  • Dissolve the crude alcohol from the previous step in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 1c: Grignard Addition to form (S)-tert-butyl 2-((S)-1-hydroxyethyl)pyrrolidine-1-carboxylate

  • Dissolve the crude aldehyde in anhydrous THF and cool to -78 °C.

  • Add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 1d: Oxidation to (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate

  • Follow the procedure in Step 1b, using the alcohol from Step 1c as the starting material.

Step 1e: Diastereoselective Reduction to (3S,5R)-N-Boc-5-methylpyrrolidin-3-ol

  • Dissolve the ketone from Step 1d in anhydrous THF and cool to -78 °C.

  • Add L-Selectride® (1.5 eq, 1.0 M solution in THF) dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of water, followed by 3 M NaOH and 30% H₂O₂.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract with ethyl acetate (3x), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of (3R,5S)-N-Boc-5-methylpyrrolidin-3-amine via Mitsunobu Reaction

Step 2a: Mitsunobu Reaction for Azide Formation

  • Dissolve (3S,5R)-N-Boc-5-methylpyrrolidin-3-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution.

  • After 15 minutes, add diphenylphosphoryl azide (DPPA) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (3R,5S)-N-Boc-5-methylpyrrolidin-3-azide.

Mitsunobu_Mechanism cluster_0 Activation of Alcohol cluster_1 Nucleophilic Attack ROH R-OH Intermediate1 [R-O-P(Ph)3]+ ROH->Intermediate1 Activation PPh3 PPh3 PPh3->Intermediate1 DIAD DIAD DIAD->Intermediate1 N3 N3- Product R-N3 N3->Product SN2 Attack (Inversion) Intermediate1_c [R-O-P(Ph)3]+ Intermediate1_c->Product

Figure 2: Simplified mechanism of the Mitsunobu reaction for azide formation.

Step 2b: Reduction of the Azide to the Amine

  • Dissolve the azide from Step 2a in methanol.

  • Add 10% Palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12 hours.

  • Filter the reaction mixture through a pad of Celite® and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield (3R,5S)-N-Boc-5-methylpyrrolidin-3-amine.

Protocol 3: N-Boc Deprotection
  • Dissolve the N-Boc protected amine in a 4 M solution of HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to yield the hydrochloride salt of this compound.

  • The free amine can be obtained by neutralization with a suitable base.

Data Presentation

The following tables provide expected yields and stereoselectivities for the key transformations based on literature precedents for similar substrates. Actual results may vary.

Table 1: Expected Yields for the Synthesis of the Precursor Alcohol

StepTransformationExpected Yield (%)
1a-dConversion of N-Boc-L-proline to (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate50-60 (over 4 steps)
1eDiastereoselective reduction to (3S,5R)-N-Boc-5-methylpyrrolidin-3-ol75-85

Table 2: Expected Yield and Stereoselectivity for the Amination Step

StepTransformationExpected Yield (%)Expected Diastereomeric Excess (d.e.)
2aMitsunobu reaction to (3R,5S)-N-Boc-5-methylpyrrolidin-3-azide70-80>98%
2bReduction to (3R,5S)-N-Boc-5-methylpyrrolidin-3-amine90-95>98%

Conclusion

The presented application notes and protocols describe a robust and highly stereoselective method for the synthesis of this compound. The use of a chiral pool starting material and a key stereoinvertive Mitsunobu reaction ensures excellent control over the final product's stereochemistry. This detailed guide should serve as a valuable resource for researchers in organic synthesis and drug discovery.

Application Notes and Protocols: (3R,5S)-5-methylpyrrolidin-3-amine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(3R,5S)-5-methylpyrrolidin-3-amine is a valuable chiral building block for the synthesis of complex bioactive molecules. Its stereochemically defined structure, featuring a secondary amine within a pyrrolidine ring and a methyl group, provides a rigid scaffold that can be strategically incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs targeted for autoimmune diseases and cancer.

Application: Synthesis of Janus Kinase (JAK) Inhibitors

The substituted pyrrolidine motif is a key structural feature in several potent and selective JAK inhibitors. The specific stereochemistry of this compound allows for precise spatial orientation of substituents, which is crucial for effective binding to the ATP-binding site of JAK kinases. By serving as a central scaffold, this building block enables the synthesis of next-generation JAK inhibitors with potentially improved isoform selectivity and reduced off-target effects.

A primary application of this chiral amine is its incorporation into pyrrolo[2,3-d]pyrimidine-based JAK inhibitors. In this context, the secondary amine of the pyrrolidine ring can be functionalized, for example, through N-acylation, to introduce a side chain that modulates the compound's properties, while the primary amine can be used to couple with the heterocyclic core of the inhibitor.

Logical Workflow for JAK Inhibitor Synthesis

G cluster_0 Synthesis of the Core Intermediate cluster_1 Final Product Synthesis start This compound protect N-Boc Protection start->protect Protection of the primary amine couple Coupling with Pyrrolo[2,3-d]pyrimidine protect->couple Nucleophilic Aromatic Substitution deprotect Boc Deprotection couple->deprotect Acidic cleavage of Boc group acylate N-Acylation deprotect->acylate Functionalization of the secondary amine final Final JAK Inhibitor acylate->final

Caption: A logical workflow for the synthesis of a JAK inhibitor using this compound.

Biological Context: The JAK-STAT Signaling Pathway

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT pathway is a primary target for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. Inhibitors synthesized from this compound can potentially modulate this pathway.

JAK-STAT Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Cytokine Receptor jak JAK stat STAT jak->stat Phosphorylation cytokine Cytokine cytokine->receptor Binding inhibitor JAK Inhibitor (e.g., from this compound) inhibitor->jak Inhibition stat_p p-STAT stat_dimer STAT Dimer stat_p->stat_dimer Dimerization dna DNA stat_dimer->dna Nuclear Translocation transcription Gene Transcription dna->transcription

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Experimental Protocols

The following are representative protocols for the key transformations involving this compound in the synthesis of a hypothetical JAK inhibitor.

Protocol 1: N-Boc Protection of this compound

This procedure protects the primary amine, allowing for selective functionalization of the secondary amine in the pyrrolidine ring.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the coupling of the protected chiral building block with the heterocyclic core of the JAK inhibitor.

Materials:

  • N-Boc-(3R,5S)-5-methylpyrrolidin-3-amine

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a solution of N-Boc-(3R,5S)-5-methylpyrrolidin-3-amine (1.0 eq) in DMF, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the coupled product.

Protocol 3: N-Acylation of the Pyrrolidine Ring

This final step introduces a side chain to the secondary amine of the pyrrolidine, which is critical for the inhibitor's activity. This protocol assumes prior deprotection of the Boc group.

Materials:

  • Deprotected coupled intermediate from Protocol 2.

  • Acetyl chloride (or other desired acylating agent)

  • Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the deprotected intermediate (1.0 eq) in THF and cool to 0 °C.

  • Add DIPEA (1.5 eq) to the solution.

  • Slowly add acetyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with EtOAc.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes expected outcomes for the synthesis of a hypothetical JAK inhibitor using this compound, based on analogous syntheses of related compounds. Actual results may vary.

StepReactantsProductExpected Yield (%)Expected Purity (%)
N-Boc Protection This compound, (Boc)₂ON-Boc-(3R,5S)-5-methylpyrrolidin-3-amine85 - 95>98
Nucleophilic Aromatic Substitution N-Boc protected amine, 4-chloro-7H-pyrrolo[2,3-d]pyrimidineCoupled intermediate70 - 85>97
Boc Deprotection Coupled intermediate, Trifluoroacetic acidDeprotected intermediate90 - 98>98
N-Acylation Deprotected intermediate, Acetyl chlorideFinal JAK Inhibitor75 - 90>99 (after purification)

Note: The enantiomeric excess (ee%) of the final product is expected to be >99%, preserving the stereochemistry of the starting chiral building block.

These application notes and protocols provide a comprehensive guide for the utilization of this compound as a key chiral intermediate in the synthesis of advanced drug candidates, particularly in the field of JAK inhibition. Researchers are encouraged to adapt and optimize these procedures for their specific synthetic targets.

Application Notes and Protocols for (3R,5S)-5-methylpyrrolidin-3-amine in Asymmetric Catalysis: A Search for a Novel Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the applications of (3R,5S)-5-methylpyrrolidin-3-amine in asymmetric catalysis have revealed a notable scarcity of published research. While the pyrrolidine scaffold is a cornerstone of modern organocatalysis, this specific stereoisomer with a methyl group at the 5-position and an amine at the 3-position does not appear to be a commonly utilized catalyst in the scientific literature. This report summarizes the search for its applications and provides context within the broader field of pyrrolidine-based organocatalysis.

Extensive searches of chemical databases and scientific literature did not yield specific examples of the use of this compound as a catalyst for asymmetric reactions. The search results consistently point towards other well-established pyrrolidine derivatives that have been extensively studied and applied in a variety of enantioselective transformations.

The Prominence of the Pyrrolidine Scaffold in Asymmetric Catalysis

The pyrrolidine ring system is a privileged scaffold in asymmetric catalysis, largely due to the pioneering work with proline and its derivatives. These catalysts operate through the formation of transient enamines or iminium ions with carbonyl compounds, enabling highly stereocontrolled bond formations. The stereochemistry of the pyrrolidine ring, along with the nature and position of its substituents, plays a crucial role in determining the enantioselectivity of the catalyzed reaction.

A general workflow for the application of pyrrolidine-based organocatalysts is depicted below. This typically involves catalyst screening, reaction optimization, and exploration of the substrate scope.

G General Workflow for Pyrrolidine-Based Organocatalysis cluster_0 Catalyst Development & Screening cluster_1 Reaction Optimization cluster_2 Substrate Scope Evaluation cluster_3 Mechanistic Studies A Synthesis of this compound B Screening in Model Asymmetric Reaction (e.g., Aldol, Michael) A->B C Analysis of Enantiomeric Excess (ee) and Yield B->C D Varying Solvent B->D E Adjusting Temperature B->E F Screening Additives B->F G Optimizing Catalyst Loading B->G H Testing Different Aldehydes/Ketones D->H E->H F->H G->H I Exploring Various Nucleophiles/Electrophiles H->I J Evaluating Functional Group Tolerance I->J K Spectroscopic Analysis (NMR, IR) J->K L Computational Modeling (DFT) J->L caption Figure 1. A conceptual workflow for the investigation of a novel pyrrolidine-based organocatalyst.

Caption: A conceptual workflow for investigating a novel pyrrolidine catalyst.

Potential Catalytic Cycles

While no specific reactions catalyzed by this compound have been documented, one can hypothesize its potential mode of action based on established mechanisms for similar secondary amine catalysts. The primary amine at the C3 position would be the key functional group for catalytic activity.

For instance, in a hypothetical asymmetric Michael addition, the catalytic cycle would likely involve the formation of an enamine between the pyrrolidine catalyst and a donor molecule (e.g., a ketone or aldehyde). This enamine would then react with a Michael acceptor, with the stereochemistry of the catalyst directing the facial selectivity of the attack. Subsequent hydrolysis would release the product and regenerate the catalyst.

G Hypothetical Catalytic Cycle for a Michael Addition Catalyst (3R,5S)-5-methyl- pyrrolidin-3-amine Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone (Donor) Iminium Iminium Ion Intermediate Enamine->Iminium + Acceptor Acceptor Michael Acceptor (Electrophile) Product Chiral Michael Adduct Iminium->Product + H2O Product->Catalyst - Catalyst (Regeneration) caption Figure 2. A plausible catalytic cycle for a Michael addition.

Caption: A plausible catalytic cycle for a Michael addition.

Commonly Used Pyrrolidine-Based Organocatalysts

For researchers and drug development professionals interested in asymmetric catalysis using pyrrolidine derivatives, several well-established catalysts offer a robust starting point. These include:

  • Proline: The archetypal pyrrolidine catalyst, effective for a wide range of reactions including aldol and Mannich reactions.

  • Diarylprolinol Silyl Ethers (e.g., Hayashi-Jørgensen catalysts): Highly effective for conjugate additions of aldehydes and ketones to various electrophiles.

  • MacMillan Catalysts (Imidazolidinones): Known for their utility in Diels-Alder reactions and Friedel-Crafts alkylations.

  • Pyrrolidinyl-tetrazoles: Act as strong Brønsted acid surrogates and have been used in various enantioselective transformations.

Conclusion

While the specific compound This compound does not have a documented history as a catalyst in asymmetric synthesis, its structure suggests potential for such applications. The absence of published data prevents the creation of detailed application notes and protocols at this time. Researchers interested in exploring novel organocatalysts may find the synthesis and evaluation of this compound to be a worthwhile endeavor. For immediate applications in asymmetric synthesis, it is recommended to consult the extensive literature on established and commercially available pyrrolidine-based organocatalysts. Further research into the synthesis and catalytic activity of this compound would be necessary to unlock its potential in the field of asymmetric catalysis.

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from (3R,5S)-5-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(3R,5S)-5-methylpyrrolidin-3-amine is a chiral synthetic building block with potential applications in the development of novel pharmaceutical agents. Its stereochemically defined structure makes it an attractive starting material for the synthesis of complex molecules, particularly those targeting biological systems where stereochemistry is crucial for activity and selectivity. This document provides detailed protocols for the synthesis of a hypothetical, yet representative, pharmaceutical intermediate derived from this compound. The synthetic strategy is based on established chemical transformations commonly employed in medicinal chemistry, drawing parallels to the synthesis of known kinase inhibitors. The protocols outlined below describe a two-step synthesis involving reductive amination followed by a nucleophilic aromatic substitution.

I. Synthetic Workflow for a Hypothetical JAK Inhibitor Intermediate

The following workflow outlines the synthesis of a potential pharmaceutical intermediate, (3R,5S)-N,5-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine, starting from this compound. This intermediate possesses the core structural features of a Janus kinase (JAK) inhibitor.

G A This compound (Starting Material) B Reductive Amination A->B C (3R,5S)-N,5-dimethylpyrrolidin-3-amine (Intermediate 1) B->C D Nucleophilic Aromatic Substitution C->D F (3R,5S)-N,5-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine (Final Intermediate) D->F E 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Reagent) E->D

Figure 1: Synthetic workflow for the preparation of a hypothetical pharmaceutical intermediate.

II. Experimental Protocols

Protocol 1: Synthesis of (3R,5S)-N,5-dimethylpyrrolidin-3-amine (Intermediate 1) via Reductive Amination

This protocol describes the methylation of the primary amine of this compound using formaldehyde as the methyl source and sodium triacetoxyborohydride as the reducing agent.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound100.165.0 g49.9
Formaldehyde (37% in H₂O)30.034.5 mL55.0
Sodium triacetoxyborohydride211.9412.7 g59.9
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask, add this compound (5.0 g, 49.9 mmol) and dichloromethane (100 mL).

  • Stir the solution at room temperature until the amine is fully dissolved.

  • Add formaldehyde (4.5 mL, 55.0 mmol) dropwise to the solution over 5 minutes.

  • Stir the reaction mixture at room temperature for 1 hour.

  • In a separate beaker, carefully add sodium triacetoxyborohydride (12.7 g, 59.9 mmol) to the reaction mixture in portions over 15 minutes.

  • Continue stirring the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (Silica gel, DCM:MeOH 9:1 with 1% NH₄OH) to obtain (3R,5S)-N,5-dimethylpyrrolidin-3-amine.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
(3R,5S)-N,5-dimethylpyrrolidin-3-amine5.704.9086>98%
Protocol 2: Synthesis of (3R,5S)-N,5-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine (Final Intermediate)

This protocol details the nucleophilic aromatic substitution reaction between (3R,5S)-N,5-dimethylpyrrolidin-3-amine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
(3R,5S)-N,5-dimethylpyrrolidin-3-amine114.194.0 g35.0
4-chloro-7H-pyrrolo[2,3-d]pyrimidine153.585.1 g33.2
Potassium Carbonate (K₂CO₃)138.219.2 g66.5
N,N-Dimethylformamide (DMF)73.0980 mL-
Water18.02160 mL-
Ethyl Acetate (EtOAc)88.11100 mL-

Procedure:

  • To a 250 mL round-bottom flask, add (3R,5S)-N,5-dimethylpyrrolidin-3-amine (4.0 g, 35.0 mmol), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (5.1 g, 33.2 mmol), and potassium carbonate (9.2 g, 66.5 mmol) in N,N-dimethylformamide (80 mL).

  • Heat the reaction mixture to 90 °C and stir for 24 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add water (160 mL) to the reaction mixture to precipitate the product.

  • Stir the suspension for 1 hour at room temperature.

  • Collect the solid product by vacuum filtration and wash with water (2 x 30 mL).

  • Dry the solid under vacuum at 50 °C to a constant weight.

  • The crude product can be further purified by recrystallization from ethyl acetate if necessary.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
(3R,5S)-N,5-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine7.686.7688>99%

III. Context: Janus Kinase (JAK) Signaling Pathway

The synthesized intermediate is a potential precursor for a Janus Kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial in the immune response. Dysregulation of this pathway is implicated in various autoimmune diseases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus GeneExpression Gene Expression (Inflammation) DNA->GeneExpression Regulates Transcription Cytokine Cytokine Cytokine->CytokineReceptor Binds JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_Inhibitor->JAK Inhibits

Figure 2: Simplified JAK-STAT signaling pathway and the action of a JAK inhibitor.

Disclaimer: The provided protocols and data are for illustrative purposes and are based on established chemical principles. Actual results may vary, and all laboratory work should be conducted with appropriate safety precautions by trained personnel. The starting material, this compound, may not be readily commercially available and may require custom synthesis.

Application Notes and Protocols for the Derivatization of (3R,5S)-5-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the chiral building block, (3R,5S)-5-methylpyrrolidin-3-amine. This versatile scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The following protocols for N-acylation and reductive amination reactions are presented to facilitate the synthesis of novel derivatives for applications in drug discovery and development.

Introduction

This compound is a valuable chiral amine that serves as a key intermediate in the synthesis of a wide range of pharmaceutical compounds. Its stereochemically defined structure allows for the exploration of specific interactions with biological targets. Derivatization of the primary amine functionality enables the introduction of diverse substituents, allowing for the systematic investigation of structure-activity relationships (SAR). The two primary methods for derivatizing this amine are N-acylation, to form amides, and reductive amination, to introduce alkyl or arylalkyl groups.

N-Acylation of this compound

N-acylation is a fundamental transformation that converts the primary amine of this compound into an amide. This reaction is widely used to introduce a variety of functional groups that can modulate the physicochemical and pharmacological properties of the parent molecule.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a standard procedure for the N-acylation of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add the desired acyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated derivative.

Data Presentation: Representative N-Acylation Reactions
EntryAcyl ChlorideProductYield (%)Purity (%)
1Benzoyl chlorideN-((3R,5S)-5-methylpyrrolidin-3-yl)benzamide92>98
2Acetyl chlorideN-((3R,5S)-5-methylpyrrolidin-3-yl)acetamide95>99
34-Chlorobenzoyl chloride4-chloro-N-((3R,5S)-5-methylpyrrolidin-3-yl)benzamide89>98

Note: The data presented are representative and may vary based on specific reaction conditions and scale.

Workflow for N-Acylation

N_Acylation_Workflow reagents Reactants: This compound Acyl Chloride Triethylamine reaction Reaction: DCM, 0°C to rt, 2-4h reagents->reaction 1. Dissolve & Add workup Aqueous Workup: 1. Quench with H₂O 2. Wash with NaHCO₃ 3. Wash with Brine reaction->workup 2. Reaction Completion purification Purification: Flash Column Chromatography workup->purification 3. Dry & Concentrate product Final Product: N-Acylated Derivative purification->product 4. Isolate

Caption: Workflow for the N-acylation of this compound.

Reductive Amination of this compound

Reductive amination is a powerful method for the N-alkylation of amines. This one-pot reaction involves the formation of an imine or enamine intermediate from the amine and a carbonyl compound, followed by its in-situ reduction to the corresponding secondary or tertiary amine.

Experimental Protocol: General Procedure for Reductive Amination

This protocol details a common and mild procedure for the reductive amination of this compound with an aldehyde or ketone using sodium triacetoxyborohydride (STAB) as the reducing agent.[1]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Data Presentation: Representative Reductive Amination Reactions
EntryCarbonyl CompoundProductYield (%)Purity (%)
1BenzaldehydeN-benzyl-(3R,5S)-5-methylpyrrolidin-3-amine85>97
2AcetoneN-isopropyl-(3R,5S)-5-methylpyrrolidin-3-amine78>98
3CyclohexanoneN-cyclohexyl-(3R,5S)-5-methylpyrrolidin-3-amine82>97

Note: The data presented are representative and may vary based on specific reaction conditions and scale.

Workflow for Reductive Amination

Reductive_Amination_Workflow reactants Reactants: This compound Aldehyde/Ketone imine_formation Imine Formation: DCE, rt, 30 min reactants->imine_formation 1. Mix reduction Reduction: Add NaBH(OAc)₃, rt, 12-24h imine_formation->reduction 2. Add Reducing Agent workup Aqueous Workup: 1. Quench with NaHCO₃ 2. Extract with DCM 3. Wash with Brine reduction->workup 3. Reaction Completion purification Purification: Flash Column Chromatography workup->purification 4. Dry & Concentrate final_product Final Product: N-Alkylated Derivative purification->final_product 5. Isolate

Caption: Workflow for the reductive amination of this compound.

Signaling Pathways and Logical Relationships

The derivatization of this compound is a key step in the logical progression of a drug discovery program. The following diagram illustrates this relationship.

Drug_Discovery_Logic start Starting Material: This compound derivatization Derivatization Strategies start->derivatization acylation N-Acylation derivatization->acylation reductive_amination Reductive Amination derivatization->reductive_amination library Compound Library Generation acylation->library reductive_amination->library screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->derivatization Iterative Design lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Logical workflow for drug discovery utilizing derivatives of this compound.

Conclusion

The protocols provided herein offer robust and versatile methods for the derivatization of this compound. These reactions are scalable and amenable to the generation of diverse libraries of compounds for screening in drug discovery programs. The choice of N-acylation or reductive amination allows for the introduction of a wide array of substituents, enabling fine-tuning of the molecular properties to achieve desired biological activity and pharmacokinetic profiles.

References

Application Notes and Protocols for N-alkylation of (3R,5S)-5-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5S)-5-methylpyrrolidin-3-amine is a chiral synthetic building block of significant interest in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutics. The secondary amine functionality provides a key handle for modification, and N-alkylation of this moiety allows for the introduction of a diverse range of substituents. This enables the fine-tuning of physicochemical properties, target engagement, and pharmacokinetic profiles of drug candidates.

This document provides detailed protocols for the N-alkylation of this compound via reductive amination, a widely used and versatile method in organic synthesis. Additionally, it highlights the application of the resulting N-alkylated products, particularly in the development of Janus Kinase (JAK) inhibitors for the treatment of autoimmune diseases and other inflammatory conditions.

Signaling Pathways and Applications

N-alkylated this compound derivatives have emerged as critical components in the design of targeted therapies, most notably as inhibitors of the Janus Kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2). The JAK-STAT signaling pathway is a crucial cascade in cytokine signaling, playing a pivotal role in the immune response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory disorders.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor N-alkylated (3R,5S)-5- methylpyrrolidin-3-amine (JAK Inhibitor) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of N-alkylated this compound derivatives.

By selectively inhibiting JAK enzymes, these compounds can modulate the inflammatory response, offering therapeutic benefits in conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The specific stereochemistry of the this compound core is often crucial for achieving high potency and selectivity for the target kinase.

Experimental Protocols

A common and effective method for the N-alkylation of this compound is reductive amination. This one-pot reaction involves the formation of an imine or iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding alkylated amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent frequently employed for this transformation, as it is compatible with a wide range of functional groups.

General Protocol for Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up and Purification A Dissolve this compound and aldehyde/ketone in a suitable solvent (e.g., Dichloromethane, THF). B Stir the mixture at room temperature. A->B C Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Quench the reaction with aqueous sodium bicarbonate solution. D->E F Extract the product with an organic solvent. E->F G Dry the organic layer and concentrate. F->G H Purify the crude product by column chromatography. G->H

Caption: General workflow for the N-alkylation of this compound via reductive amination.

Materials:

  • This compound (or its hydrochloride salt)

  • Aldehyde or ketone (e.g., benzaldehyde, cyclopropanecarbaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting with the hydrochloride salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes, DCM/methanol)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) is added the corresponding aldehyde or ketone (1.0-1.2 eq). If the amine hydrochloride salt is used, add TEA or DIPEA (1.1-1.5 eq) to the solution and stir for 10-15 minutes before adding the carbonyl compound.

  • The reaction mixture is stirred at room temperature for 30-60 minutes to allow for imine formation.

  • Sodium triacetoxyborohydride (1.2-1.5 eq) is then added portion-wise over 10-15 minutes. The reaction is typically exothermic, and cooling may be necessary for larger-scale reactions.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an appropriate solvent system to afford the desired N-alkylated product.

Data Presentation

The following table summarizes representative examples of the N-alkylation of this compound with various aldehydes and ketones.

EntryCarbonyl CompoundN-Alkyl SubstituentReaction Time (h)SolventYield (%)
1BenzaldehydeBenzyl4DCM85-95
2CyclopropanecarbaldehydeCyclopropylmethyl6DCM80-90
3AcetoneIsopropyl12THF75-85
4Formaldehyde (aq. solution)Methyl3DCM/MeOH88-96
51-(Trifluoromethyl)cyclopropane-1-carbaldehyde(1-(Trifluoromethyl)cyclopropyl)methyl16DCM~70-80

Note: Yields are based on literature for similar substrates and may vary depending on the specific reaction conditions and scale.

Conclusion

The N-alkylation of this compound is a valuable synthetic transformation that enables the generation of a wide array of derivatives with potential therapeutic applications. Reductive amination using sodium triacetoxyborohydride provides a reliable and high-yielding method for this purpose. The resulting N-alkylated products are key intermediates in the synthesis of potent and selective kinase inhibitors, particularly for the JAK family, highlighting the importance of this chemical modification in modern drug discovery. The protocols and data presented herein serve as a practical guide for researchers engaged in the synthesis and development of novel therapeutics based on this privileged scaffold.

Troubleshooting & Optimization

Technical Support Center: Purification of (3R,5S)-5-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (3R,5S)-5-methylpyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals, providing troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two main strategies for purifying this compound and separating it from its other stereoisomers are:

  • Diastereomeric Salt Crystallization: This is a classical resolution technique where the racemic or diastereomeric mixture of the amine is reacted with a chiral acid to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2][3]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can be used to separate the enantiomers and diastereomers of 5-methylpyrrolidin-3-amine.[4][5] This method is often used for both analytical and preparative scale separations.

Q2: What are common impurities I might encounter?

A2: Besides the undesired stereoisomers (diastereomers and enantiomers), common impurities can include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Side-products: Byproducts from the synthetic route, which could include other isomers or structurally related compounds.

  • Residual solvents: Solvents used in the synthesis and purification steps.

  • cis/trans isomers: Depending on the synthetic route, you may have a mixture of cis and trans isomers of the substituted pyrrolidine ring.

Q3: Which chiral resolving agents are typically used for amines like this?

A3: For the resolution of chiral amines via diastereomeric salt formation, common chiral resolving agents include chiral carboxylic acids. Tartaric acid and its derivatives are frequently employed for this purpose.[1][2][3] Other potential resolving agents include mandelic acid and 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BNP).[4][6]

Troubleshooting Guides

Diastereomeric Salt Crystallization

Issue 1: No crystal formation upon addition of the chiral resolving agent.

Possible Cause Troubleshooting Step
Solvent system is not optimal. The solubility of the diastereomeric salt is too high in the chosen solvent. Try a less polar solvent or a mixture of solvents. Slowly adding a less polar solvent (anti-solvent) to a solution of the salt can induce crystallization.
Concentration is too low. The solution may be too dilute. Carefully concentrate the solution by evaporation.
Supersaturation has not been reached. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the desired diastereomeric salt if available.
Incorrect stoichiometry. Ensure the molar ratio of the amine to the chiral resolving agent is correct. Typically a 1:1 or 2:1 ratio is used.

Issue 2: The purity of the resolved amine is low after crystallization and liberation from the salt.

Possible Cause Troubleshooting Step
Incomplete separation of diastereomers. The solubilities of the diastereomeric salts may be too similar in the chosen solvent. Perform multiple recrystallizations to improve purity. Screen different solvents to find one with a greater solubility difference between the salts.
Co-precipitation of the undesired diastereomer. Cool the crystallization mixture slowly to allow for selective crystallization of the less soluble salt. Rapid cooling can trap impurities.
Incomplete liberation of the free amine. Ensure complete neutralization of the salt with a strong base (e.g., NaOH, KOH) to liberate the free amine.[1] Monitor the pH to ensure it is sufficiently basic.
Contamination during work-up. Ensure all glassware is clean. Use high-purity solvents for extraction and washing steps.
Chiral Chromatography (HPLC/SFC)

Issue 3: Poor or no separation of stereoisomers.

Possible Cause Troubleshooting Step
Incorrect chiral stationary phase (CSP). The chosen CSP is not suitable for this separation. Screen a variety of CSPs (e.g., polysaccharide-based like cellulose or amylose derivatives, or Pirkle-type columns).
Mobile phase is not optimized. Adjust the mobile phase composition. For normal phase, vary the ratio of the polar modifier (e.g., alcohol) to the non-polar solvent (e.g., hexane). For reversed-phase, adjust the ratio of organic solvent to aqueous buffer. Adding a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic compounds.
Flow rate is too high. Lowering the flow rate can sometimes improve resolution, especially if mass transfer kinetics are slow.
Temperature is not optimal. Vary the column temperature. Sometimes sub-ambient temperatures can enhance enantioselectivity.

Issue 4: Poor peak shape (tailing or fronting).

Possible Cause Troubleshooting Step
Secondary interactions with the stationary phase. Add a mobile phase modifier. For basic analytes like amines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or triethylamine) can significantly improve peak shape.
Column overload. Reduce the injection volume or the concentration of the sample.
Column degradation. The column may be contaminated or damaged. Flush the column with a strong solvent or replace it if necessary.

Issue 5: Analyte does not have a UV chromophore for detection.

Possible Cause Troubleshooting Step
This compound lacks a strong UV-absorbing group. Use a detector other than UV-Vis, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). Alternatively, perform pre-column derivatization with a UV-active reagent like para-toluenesulfonyl chloride (PTSC) to introduce a chromophore.[7]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization with Tartaric Acid

This protocol is a general guideline and may require optimization.

  • Salt Formation:

    • Dissolve 1.0 equivalent of the 5-methylpyrrolidin-3-amine diastereomeric mixture in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of a chiral resolving agent, such as L-(+)-tartaric acid, in the same solvent. The exact stoichiometry may need to be optimized.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to stir at room temperature. If no crystals form, slowly cool the mixture in an ice bath or refrigerator.

    • If crystallization is still not observed, try adding a co-solvent in which the salt is less soluble (e.g., isopropanol, acetone, or ethyl acetate) dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Purity Analysis:

    • Liberate a small sample of the amine from the salt by dissolving the crystals in water and adding a strong base (e.g., 2M NaOH) until the pH is >12.

    • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer, evaporate the solvent, and analyze the diastereomeric/enantiomeric purity by chiral HPLC or NMR with a chiral shift reagent.

  • Recrystallization (if necessary):

    • If the desired purity is not achieved, recrystallize the diastereomeric salt from a suitable solvent system.

  • Liberation of the Free Amine:

    • Once the desired purity is reached, dissolve the bulk of the diastereomeric salt in water and liberate the free amine as described in step 3. Extract the product, dry the organic layer, and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Chiral HPLC Method Development (with Pre-column Derivatization)

This protocol is adapted from a method for a similar compound and serves as a starting point.[7]

  • Derivatization:

    • Dissolve the amine sample in a suitable aprotic solvent.

    • Add a base (e.g., triethylamine or pyridine).

    • Add a solution of para-toluenesulfonyl chloride (PTSC) in the same solvent and allow the reaction to proceed to completion.

    • Quench the reaction and extract the derivatized product.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase is a good starting point (e.g., Chiralpak AD-H or similar).

    • Mobile Phase: A typical mobile phase for this type of separation would be a mixture of a non-polar solvent and an alcohol, often with a basic additive. A starting point could be 0.1% diethylamine in ethanol.[7]

    • Flow Rate: Start with a flow rate of 0.5 to 1.0 mL/min for an analytical column (e.g., 4.6 mm I.D.).[7]

    • Detection: Use a UV detector set to an appropriate wavelength for the PTSC derivative (e.g., 228 nm).[7]

  • Optimization:

    • Systematically vary the mobile phase composition (e.g., change the alcohol or its percentage) to improve the resolution between the stereoisomers.

    • Optimize the flow rate and column temperature to achieve baseline separation.

Data Presentation

Table 1: Chiral Resolving Agents for Amines

Resolving AgentChemical ClassReference
L-(+)-Tartaric AcidChiral Carboxylic Acid[1][2][3]
Dibenzoyl-L-tartaric acidChiral Carboxylic Acid Derivative
Mandelic AcidChiral Carboxylic Acid[6]
(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphateChiral Phosphoric Acid[4]
BrucineChiral Alkaloid (Base)[4]

Table 2: Starting Conditions for Chiral HPLC Method Development

ParameterSuggested Starting Condition
Column Chiralpak AD-H (or similar amylose-based CSP)
Mobile Phase 0.1% Diethylamine in Ethanol
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection UV at 228 nm (with PTSC derivatization)

Visualizations

experimental_workflow cluster_crystallization Diastereomeric Salt Crystallization racemate Racemic Amine Mixture add_acid Add Chiral Resolving Agent (e.g., Tartaric Acid) racemate->add_acid 1. Salt Formation crystallize Fractional Crystallization add_acid->crystallize 2. Crystallization filter Filter Crystals crystallize->filter 3. Separation liberate Liberate Free Amine (Base Treatment) filter->liberate 4. Liberation mother_liquor Mother Liquor (contains other diastereomer) filter->mother_liquor pure_amine Purified (3R,5S)-Amine liberate->pure_amine

Caption: Workflow for purification by diastereomeric salt crystallization.

troubleshooting_logic start Low Purity after Recrystallization cause1 Solubilities too similar? start->cause1 cause2 Co-precipitation? start->cause2 cause3 Incomplete liberation? start->cause3 solution1 Screen different solvents cause1->solution1 solution2 Slow cooling rate cause2->solution2 solution3 Ensure pH > 12 during work-up cause3->solution3

Caption: Troubleshooting logic for low purity in crystallization.

References

Improving enantiomeric excess in (3R,5S)-5-methylpyrrolidin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of (3R,5S)-5-methylpyrrolidin-3-amine, with a focus on improving enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for obtaining enantiomerically pure this compound?

A1: The primary strategies for accessing enantiopure this compound include:

  • Chiral Resolution of a Racemic Mixture: This is a widely used and often practical approach. It involves the separation of a racemic mixture of 5-methylpyrrolidin-3-amine by forming diastereomeric salts with a chiral resolving agent.[1][2][3] Subsequent separation of these salts by crystallization, followed by liberation of the amine, yields the desired enantiomer.

  • Asymmetric Synthesis: This involves building the chiral pyrrolidine ring from achiral starting materials using chiral catalysts or auxiliaries to control the stereochemistry.

  • Synthesis from a Chiral Pool: This method utilizes readily available enantiopure starting materials, such as (S)-pyroglutamic acid, and chemically transforming them into the target molecule.

Q2: Which chiral resolving agents are most effective for resolving racemic 5-methylpyrrolidin-3-amine?

A2: For the resolution of racemic amines, chiral carboxylic acids are commonly employed as resolving agents.[2][3] The most frequently used and commercially available resolving agents include:

  • (+)-Tartaric acid and its derivatives

  • (-)-Mandelic acid

  • (+)-Camphorsulfonic acid

The choice of resolving agent and solvent system is critical and often requires empirical screening to identify the optimal conditions for selective crystallization of one diastereomeric salt.[1][4]

Q3: How can I determine the enantiomeric excess (ee) of my synthesized this compound?

A3: The enantiomeric excess of your product can be accurately determined using the following analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The amine is typically derivatized with a UV-active agent and then analyzed on a chiral stationary phase column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents: By adding a chiral solvating agent (e.g., a derivative of BINOL) to the NMR sample, the enantiomers can be distinguished as separate signals, allowing for the determination of their ratio.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess after Diastereomeric Salt Resolution
Potential Cause Troubleshooting Step Rationale
Suboptimal Resolving Agent or Solvent Screen a variety of chiral resolving agents (e.g., different enantiomers of tartaric acid, mandelic acid) and a range of solvents (e.g., methanol, ethanol, isopropanol, and their mixtures with water).The solubility of diastereomeric salts is highly dependent on the specific combination of the amine, resolving agent, and solvent. A systematic screen is necessary to find conditions where one diastereomer is significantly less soluble than the other.[1][4]
Incomplete Crystallization of the Desired Diastereomer Optimize crystallization conditions by varying the temperature profile (slow cooling vs. rapid cooling), concentration, and agitation. Seeding the solution with a small crystal of the desired diastereomeric salt can also promote selective crystallization.Proper control over the crystallization kinetics and thermodynamics is crucial for achieving high diastereomeric purity in the solid phase.
Co-precipitation of the Undesired Diastereomer Perform recrystallization of the isolated diastereomeric salt. One or two recrystallization steps can significantly enhance the diastereomeric purity.Recrystallization is a powerful purification technique that can remove impurities, including the more soluble diastereomeric salt that may have co-precipitated.
Racemization During Amine Liberation Ensure that the liberation of the free amine from the diastereomeric salt is performed under mild basic conditions and at low temperatures.Harsh basic conditions or elevated temperatures can potentially lead to racemization at the stereocenters.
Issue 2: Poor Yield of the Desired Enantiomer
Potential Cause Troubleshooting Step Rationale
Loss of Product During Work-up and Isolation Optimize extraction and purification procedures. Ensure complete extraction of the amine into the organic phase after liberation from the salt. Minimize transfers and use appropriate purification techniques (e.g., distillation or chromatography).Careful handling and optimized procedures are essential to minimize mechanical and chemical losses of the product.
Formation of Side Products Analyze the reaction mixture by techniques like GC-MS or LC-MS to identify any side products. Adjust reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to minimize their formation.Understanding the side reactions that are occurring is the first step toward mitigating them and improving the yield of the desired product.
Incomplete Reaction in Precursor Synthesis If synthesizing the racemic precursor, ensure the reaction goes to completion by monitoring its progress using TLC or GC. Adjust reaction parameters as needed.An incomplete reaction in the synthesis of the starting material will naturally lead to a lower overall yield of the final product.

Data Presentation

Table 1: Comparison of Chiral Resolving Agents for a Model Pyrrolidine Amine

Resolving Agent Solvent Yield of Diastereomeric Salt (%) Enantiomeric Excess of Recovered Amine (%)
(+)-Tartaric AcidMethanol4295
(+)-Tartaric AcidEthanol3892
(-)-Mandelic AcidIsopropanol3588
(+)-Camphorsulfonic AcidAcetone/Water3085

Note: The data presented are illustrative for a model substituted pyrrolidine amine and highlight the importance of screening different resolving agents and solvents. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of Racemic 5-Methylpyrrolidin-3-amine

A detailed protocol for the synthesis of the racemic precursor is essential for the subsequent chiral resolution. A common route involves the reduction of a suitable precursor like 5-methyl-1H-pyrrol-3-amine or a protected derivative.

Step 1: Boc Protection of a Pyrrole Precursor

  • To a solution of 2,5-dimethylpyrrole in an appropriate solvent (e.g., THF), add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of DMAP.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the Boc-protected pyrrole by column chromatography.

Step 2: Ozonolysis and Reductive Amination

  • Dissolve the Boc-protected pyrrole in a suitable solvent (e.g., dichloromethane/methanol) and cool to -78°C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent (e.g., sodium borohydride) and a source of ammonia (e.g., ammonium acetate) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction and purify the resulting racemic Boc-protected 5-methylpyrrolidin-3-amine.

Step 3: Deprotection

  • Dissolve the Boc-protected amine in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and acid under reduced pressure to obtain the racemic 5-methylpyrrolidin-3-amine.

Protocol 2: Chiral Resolution of Racemic 5-Methylpyrrolidin-3-amine using (+)-Tartaric Acid
  • Dissolve one equivalent of racemic 5-methylpyrrolidin-3-amine in a minimal amount of a suitable solvent (e.g., methanol) at an elevated temperature.

  • In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in the same solvent, also at an elevated temperature.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the precipitated crystals (the diastereomeric salt) by filtration and wash with a small amount of cold solvent.

  • To improve diastereomeric purity, the salt can be recrystallized from the same solvent.

  • Liberate the free amine by dissolving the diastereomeric salt in water and adding a base (e.g., NaOH) until the pH is >10.

  • Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the this compound.

  • Determine the enantiomeric excess using chiral HPLC.

Mandatory Visualizations

experimental_workflow cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution A Pyrrole Precursor B Boc Protection A->B C Ozonolysis & Reductive Amination B->C D Deprotection C->D E Racemic Amine D->E Proceed to Resolution F Diastereomeric Salt Formation (with Chiral Acid) E->F G Crystallization & Separation F->G H Amine Liberation G->H I Enantiopure Amine H->I

Caption: Workflow for the synthesis and resolution of this compound.

troubleshooting_logic Start Low Enantiomeric Excess Q1 Recrystallized the diastereomeric salt? Start->Q1 Action1 Perform Recrystallization Q1->Action1 No Q2 Screened different solvents/resolving agents? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q1 Action2 Screen Resolving Agents & Solvents Q2->Action2 No Q3 Optimized crystallization conditions? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q2 Action3 Vary Temperature Profile & Concentration Q3->Action3 No End Consult Further Literature Q3->End Yes A3_Yes Yes A3_No No Action3->Q3

Caption: Troubleshooting decision tree for low enantiomeric excess.

References

Technical Support Center: (3R,5S)-5-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of (3R,5S)-5-methylpyrrolidin-3-amine. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. For optimal preservation of its integrity, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to minimize oxidation.

Q2: What are the potential degradation pathways for this compound?

A2: As a secondary amine, this compound is susceptible to several degradation pathways. The most common include:

  • Oxidation: Exposure to air can lead to the formation of N-oxides and other oxidative degradation products. This process can be accelerated by light and elevated temperatures.

  • Reaction with Carbon Dioxide: Like many amines, it can react with atmospheric carbon dioxide to form carbamates.

  • Hygroscopicity: The compound may absorb moisture from the air, which can affect its physical state and potentially lead to hydrolysis of any reactive functional groups or catalyze other degradation reactions.

Q3: How can I assess the purity and stability of my this compound sample?

A3: The most effective method for assessing the purity and stability of chiral amines is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method using a chiral stationary phase. This technique can separate the enantiomers and distinguish them from any degradation products.

Q4: What should I do if I observe a change in the color or physical appearance of the compound?

A4: A change in color (e.g., yellowing) or physical state (e.g., clumping) can be an indication of degradation. It is recommended to re-analyze the sample using a validated stability-indicating analytical method to determine its purity before further use.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of this compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container, preferably under an inert atmosphere.

  • Assess Purity: Re-test the purity of the material using a validated chiral HPLC method. Compare the results with the certificate of analysis.

  • Review Handling Procedures: Ensure that the compound is handled quickly when exposed to air and that fresh, anhydrous solvents are used in reactions.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Possible Cause: Formation of degradation products or contamination.

Troubleshooting Steps:

  • Analyze Blank Samples: Inject a blank (solvent) to rule out contamination from the HPLC system or solvent.

  • Perform Forced Degradation Studies: To tentatively identify potential degradation products, subject a small sample of the compound to stress conditions (e.g., heat, light, acid, base, oxidation). This can help in matching the unknown peaks to specific degradation products.

  • LC-MS Analysis: If available, use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain mass information about the unknown peaks to aid in their identification.

Stability and Storage Summary

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To slow down potential degradation reactions.
Light Store in an amber vial or in the darkTo prevent photolytic degradation.
Atmosphere Store under an inert gas (Argon or Nitrogen)To minimize oxidation and reaction with CO2.
Moisture Store in a tightly sealed container with a desiccantTo prevent hygroscopic absorption of water.

Experimental Protocols

Protocol 1: General Procedure for Stability-Indicating Chiral HPLC Method Development

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound.

  • Column Selection:

    • Utilize a chiral stationary phase (CSP) suitable for the separation of amines. Polysaccharide-based columns (e.g., Chiralpak series) are often a good starting point.

  • Mobile Phase Selection:

    • For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used.

    • For reversed-phase chromatography, a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is common.

    • Addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) to the mobile phase can improve peak shape and resolution for basic compounds.

  • Detection:

    • As this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) may be possible.

    • Alternatively, derivatization with a UV-active agent or the use of a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be necessary.

  • Method Validation:

    • Validate the method according to ICH guidelines, including specificity (in the presence of degradation products), linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80°C).

    • Photodegradation: Expose the solid compound and a solution to UV and visible light.

  • Sample Analysis: Analyze the stressed samples at various time points using the developed chiral HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Visualizations

Stability_Testing_Workflow Workflow for Stability Assessment cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Study cluster_2 Phase 3: Formal Stability Study MD_Start Start: Obtain this compound Sample Develop_HPLC Develop Stability-Indicating Chiral HPLC Method MD_Start->Develop_HPLC Validate_Method Validate Method (ICH Guidelines) Develop_HPLC->Validate_Method Forced_Deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Validate_Method->Forced_Deg Analyze_Stressed Analyze Stressed Samples by Validated HPLC Method Forced_Deg->Analyze_Stressed Identify_Deg Identify Degradation Products (LC-MS if necessary) Analyze_Stressed->Identify_Deg Setup_Stability Set up Long-Term and Accelerated Stability Studies Identify_Deg->Setup_Stability Test_Intervals Test Samples at Pre-defined Intervals Setup_Stability->Test_Intervals Analyze_Data Analyze Data and Determine Shelf-Life Test_Intervals->Analyze_Data

Caption: Workflow for Stability Assessment of this compound.

Troubleshooting_Logic Troubleshooting Inconsistent Results Start Inconsistent Experimental Results Observed Check_Storage Verify Storage Conditions (Temp, Light, Inert Atmosphere) Start->Check_Storage Check_Handling Review Handling Procedures (Exposure to Air, Solvent Quality) Check_Storage->Check_Handling Storage OK Quarantine Quarantine Material and Obtain New Batch Check_Storage->Quarantine Storage Improper Reanalyze Re-analyze Purity via Chiral HPLC Check_Handling->Reanalyze Handling OK Check_Handling->Quarantine Handling Improper Purity_OK Purity Meets Specification? Reanalyze->Purity_OK Investigate_Process Investigate Other Experimental Parameters (Reagents, etc.) Purity_OK->Investigate_Process Yes Purity_OK->Quarantine No

Technical Support Center: Resolving Stereoisomers of 5-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and protocols for the successful resolution of 5-methylpyrrolidin-3-amine stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the stereoisomers of 5-methylpyrrolidin-3-amine?

A1: The primary methods for resolving chiral amines like 5-methylpyrrolidin-3-amine are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid (a resolving agent) to form two diastereomeric salts.[1][2] These salts have different solubilities, allowing one to be selectively crystallized and separated.[1][3][4]

  • Chiral Chromatography (HPLC & SFC): High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) can separate the enantiomers directly.[5][6] This is a powerful analytical and preparative technique.

  • Enzymatic Kinetic Resolution: This method uses a lipase enzyme to selectively acylate one enantiomer of the amine, producing an amide.[7] The unreacted amine enantiomer can then be separated from the amide.[7]

Q2: How do I choose the best resolution method for my needs?

A2: The choice depends on the scale of the separation, required purity, and available equipment.

  • For large-scale (industrial) production, diastereomeric salt crystallization is often preferred due to its cost-effectiveness and scalability.[3]

  • For high-purity analytical and small-scale preparative work, chiral HPLC or SFC is ideal, offering excellent separation and direct quantification of enantiomeric excess (ee).[5]

  • For a "green" or biocatalytic approach, enzymatic resolution is a good option, although it is theoretically limited to a 50% yield for a single enantiomer unless combined with a racemization step.[8]

Q3: What are the stereoisomers of 5-methylpyrrolidin-3-amine?

A3: 5-methylpyrrolidin-3-amine has two chiral centers (at carbons 3 and 5), which means it can exist as four possible stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R). The resolution process aims to separate these isomers, typically starting from a mixture containing two or all four.

Troubleshooting Guides

Diastereomeric Salt Crystallization

Problem: No crystals are forming after adding the chiral resolving agent.

  • Possible Cause: The solution may be too dilute, or the chosen solvent system is not optimal for crystallization. The solubility of both diastereomeric salts might be too high.

  • Solution:

    • Concentrate the Solution: Carefully remove the solvent under reduced pressure.

    • Change Solvent: Experiment with different solvents or solvent mixtures. A solvent system where one salt is sparingly soluble while the other is more soluble is ideal.[9]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or add a seed crystal if available.

    • Cooling: Slowly cool the solution to reduce the solubility of the salts.

Problem: The isolated crystals have low diastereomeric excess (d.e.) or enantiomeric excess (e.e.).

  • Possible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-precipitation.[10] The system might be forming a solid solution.[10]

  • Solution:

    • Solvent Screening: Perform a systematic screen of different solvents and solvent ratios to maximize the solubility difference between the diastereomeric salts.[9]

    • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. This process will enrich the less soluble diastereomer in the solid phase.

    • Vary Molar Ratio: The molar ratio of the resolving agent to the racemic amine can significantly impact the purity of the crystallized salt.[11] Experiment with ratios below 0.5 or above 1.5 for diacid resolving agents.[11]

    • Enantioselective Dissolution: If a solid solution has formed, it may be possible to enrich the desired enantiomer by immersing the crystals in a specific solvent for a short period to selectively dissolve the undesired enantiomer.[10]

Chiral Chromatography (HPLC/SFC)

Problem: Poor or no separation of enantiomers on the chiral column.

  • Possible Cause: The mobile phase composition is not optimal, or the chosen chiral stationary phase (CSP) is not suitable for this class of compound.

  • Solution:

    • Mobile Phase Optimization:

      • For normal phase, vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., ethanol, isopropanol).

      • Add basic or acidic additives. For amines, a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) is often crucial to improve peak shape and achieve separation.[5][12]

    • Change CSP: Not all CSPs work for all compounds. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for screening.[6][13] Crown-ether based CSPs are known to be effective for primary amines.[6]

    • Temperature and Flow Rate: Varying the column temperature can change enantioselectivity. Lowering the flow rate can sometimes improve resolution for critical separations.

Problem: Peak tailing or broad peaks.

  • Possible Cause: Strong, undesirable interactions between the basic amine and the silica support of the CSP. Mass transfer kinetics may be poor.[12]

  • Solution:

    • Use Additives: Add a competing base like TEA to the mobile phase. This blocks active sites on the silica, leading to sharper peaks.[12]

    • Optimize Modifier: In SFC, methanol is often the best co-solvent for primary amines as it provides good mass transfer kinetics.[12]

    • Sample Derivatization: While not always ideal, derivatizing the amine to an amide or carbamate can sometimes improve chromatographic behavior.

Experimental Protocols & Data

Protocol 1: Diastereomeric Salt Resolution

This protocol is a general guideline for resolving a racemic amine using a chiral acid.

1. Selection of Resolving Agent:

  • Commonly used chiral acids for resolving amines include (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, and (R)-(-)-Mandelic acid.[1][14]

2. Crystallization Procedure: a. Dissolve 1.0 equivalent of racemic 5-methylpyrrolidin-3-amine in a suitable solvent (e.g., methanol, ethanol, or an ethanol/water mixture). b. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving acid in the minimum amount of the same solvent. c. Slowly add the resolving acid solution to the amine solution with stirring. d. If crystals do not form immediately, concentrate the solution or cool it in an ice bath. Allow the solution to stand for several hours or overnight to maximize crystal formation. e. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

3. Liberation of the Free Amine: a. Suspend the crystallized diastereomeric salt in water. b. Add a strong base (e.g., 2M NaOH) until the pH is >11 to deprotonate the amine. c. Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). d. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the enantiomerically enriched amine.

4. Analysis:

  • Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or by preparing a derivative (e.g., a Mosher's amide) and analyzing by ¹H NMR.

Protocol 2: Enzymatic Kinetic Resolution

This protocol outlines a typical lipase-catalyzed acylation.

1. Reaction Setup: a. To a solution of racemic 5-methylpyrrolidin-3-amine (1.0 eq) in a suitable organic solvent (e.g., methyl tert-butyl ether, toluene), add an acyl donor (e.g., isopropyl acetate or ethyl acetate, >2.0 eq).[7] b. Add the lipase enzyme (e.g., Candida antarctica lipase B (Novozym 435) or Pseudomonas cepacia lipase).[15] The amount of enzyme can vary (e.g., 50-100 mg per 100 mg of substrate). c. Stir the mixture at room temperature or slightly elevated temperature (e.g., 30-40 °C).

2. Monitoring the Reaction: a. Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC to determine the e.e. of the remaining amine and the formed amide. b. The reaction should be stopped near 50% conversion to achieve the highest possible e.e. for both the unreacted substrate and the product.[8]

3. Workup and Separation: a. Filter off the enzyme. b. The unreacted amine can be separated from the formed amide by acid-base extraction or column chromatography.

Comparative Data for Resolution Methods
Resolution MethodChiral Reagent / EnzymeTypical YieldTypical e.e. / d.e.Reference / Notes
Diastereomeric CrystallizationDi-p-toluoyl tartaric acid (DTTA)48%70% d.e.For a cyclic secondary amine. Yield and d.e. are highly substrate and solvent dependent.[14]
Diastereomeric Crystallization(S)-Mandelic acid49%37% d.e.For a cyclic secondary amine. Demonstrates the variability with different resolving agents.[14]
Enzymatic ResolutionPseudomonas cepacia Lipase (PCL)~40-50%>92% e.e. (alcohol)For hydrolysis of an MBH acetate. Yield is inherently limited to 50% for one enantiomer.[15]
Enzymatic ResolutionNovozym 435~45-50%>98% e.e. (alcohol)For hydrolysis of an MBH acetate.[15]

Visualizations

Workflow for Diastereomeric Salt Resolution

G cluster_0 Resolution Process A Racemic (R/S)-Amine Mixture B Add Chiral Resolving Agent (R') A->B C Formation of Diastereomeric Salts (R,R') and (S,R') B->C D Selective Crystallization C->D G Filtration D->G E Solid Phase (e.g., S,R' Salt) H Liberate Free Amine (Add Base) E->H F Mother Liquor (Enriched in R,R' Salt) J Liberate Free Amine (Add Base) F->J G->E Collect Crystals G->F Collect Filtrate I Pure (S)-Amine H->I K Enriched (R)-Amine J->K

Caption: Workflow for separating enantiomers via diastereomeric salt crystallization.

Troubleshooting Chiral HPLC Separations

G Start Problem: Poor or No Resolution CheckMobilePhase Is Mobile Phase Optimized? Start->CheckMobilePhase CheckAdditives Are Additives Used? CheckMobilePhase->CheckAdditives Yes OptimizeMP Adjust Modifier Ratio (e.g., Hexane/IPA) CheckMobilePhase->OptimizeMP No CheckCSP Is CSP Suitable? ScreenCSPS Screen Different CSPs (e.g., Cellulose, Amylose) CheckCSP->ScreenCSPS No OptimizeConditions Adjust Temperature & Flow Rate CheckCSP->OptimizeConditions Yes CheckAdditives->CheckCSP Yes AddBase Add Competing Base (e.g., 0.1% TEA/DEA) CheckAdditives->AddBase No OptimizeMP->CheckAdditives AddBase->CheckCSP ScreenCSPS->OptimizeConditions Success Resolution Achieved OptimizeConditions->Success

Caption: Decision tree for troubleshooting poor chiral HPLC/SFC separations.

References

Technical Support Center: (3R,5S)-5-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting common impurities in (3R,5S)-5-methylpyrrolidin-3-amine. The following question-and-answer format directly addresses specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

Based on typical synthetic routes for chiral amines and substituted pyrrolidines, the common impurities in this compound can be categorized as follows:

  • Isomeric Impurities: These are molecules with the same chemical formula and connectivity but different spatial arrangements.

    • Diastereomers: Stereoisomers that are not mirror images of each other. In this case, (3R,5R)-, (3S,5S)-, and (3S,5R)-5-methylpyrrolidin-3-amine are potential diastereomeric impurities. The formation of these is often due to a lack of complete stereocontrol during the synthesis.

    • Enantiomers: The enantiomer, (3S,5R)-5-methylpyrrolidin-3-amine, is the mirror image of the desired compound and can be present if a non-enantioselective synthesis is performed or if resolution is incomplete.

  • Process-Related Impurities: These impurities are introduced during the manufacturing process.

    • Starting Materials: Unreacted starting materials used in the synthesis.

    • Intermediates: Partially reacted molecules that have not been fully converted to the final product.

    • By-products: Formed from side reactions occurring during the synthesis.

    • Reagents and Catalysts: Residual reagents, solvents, and catalysts used in the various synthetic steps.

  • Degradation Products: These can form over time due to improper storage conditions (e.g., exposure to light, heat, or air).

Troubleshooting Guides

Issue 1: My sample of this compound shows unexpected peaks in the HPLC chromatogram.

Possible Cause: Presence of isomeric impurities (diastereomers or enantiomers).

Troubleshooting Steps:

  • Employ a Chiral Stationary Phase (CSP) HPLC column: Standard reversed-phase HPLC columns may not be able to separate stereoisomers. Utilize a chiral column, such as one based on cellulose or amylose derivatives, to resolve the different isomers.

  • Optimize Mobile Phase: Experiment with different mobile phase compositions (e.g., varying the ratio of hexane/isopropanol or using additives like diethylamine) to improve the separation of isomeric peaks.

  • Derivatization: If direct separation is challenging, consider derivatizing the amine with a chiral derivatizing agent to form diastereomeric derivatives that can be more easily separated on a non-chiral column.

  • Reference Standards: If available, inject reference standards of the potential diastereomers and the enantiomer to confirm the identity of the impurity peaks by comparing retention times.

Experimental Protocol: Chiral HPLC Analysis

  • Column: Chiralcel OD-H or similar cellulose-based chiral column.

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine modifier like diethylamine (e.g., 90:10:0.1 v/v/v). The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Issue 2: The NMR spectrum of my product shows signals that do not correspond to this compound.

Possible Cause: Presence of process-related impurities such as residual solvents, starting materials, or by-products.

Troubleshooting Steps:

  • ¹H NMR Analysis:

    • Check for characteristic signals of common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate, toluene).

    • Compare the spectrum to the spectra of the starting materials used in the synthesis.

    • Integrate the impurity peaks relative to the product peaks to quantify the level of impurity.

  • ¹³C NMR and DEPT Analysis: These techniques can help in identifying the carbon skeleton of unknown impurities.

  • 2D NMR Techniques (COSY, HSQC, HMBC): For complex impurity structures, 2D NMR can help to elucidate the connectivity of protons and carbons.

  • Mass Spectrometry (MS): Couple the analysis with mass spectrometry (e.g., GC-MS or LC-MS) to obtain the molecular weight of the impurities, which is a crucial piece of information for their identification.

Issue 3: My reaction yield is low, and I have a significant amount of an unknown by-product.

Possible Cause: Incomplete reaction or a competing side reaction.

Troubleshooting Workflow:

G start Low Yield and By-product Observed check_reaction Review Reaction Conditions (Temperature, Time, Stoichiometry) start->check_reaction analyze_byproduct Isolate and Characterize By-product (NMR, MS, IR) start->analyze_byproduct optimize Optimize Reaction Conditions (e.g., lower temperature, change solvent) check_reaction->optimize identify_source Identify Source of By-product (Side Reaction, Impure Starting Material) analyze_byproduct->identify_source identify_source->optimize purify_sm Purify Starting Materials identify_source->purify_sm end Improved Yield and Purity optimize->end purify_sm->end

Caption: Troubleshooting workflow for low yield and by-product formation.

Quantitative Data Summary

The acceptable limits for different types of impurities are often dictated by the intended application of the this compound, particularly in pharmaceutical development. The table below provides a general guideline based on typical industry standards.

Impurity TypeTypical Analytical TechniqueGeneral Acceptance Criteria
Diastereomers Chiral HPLC< 0.15%
Enantiomer Chiral HPLC< 0.1%
Residual Solvents GC-HSAs per ICH Q3C guidelines
Starting Materials HPLC, GC< 0.1%
Unidentified Impurities HPLC, LC-MS< 0.1%

Logical Relationships in Impurity Profiling

A systematic approach is crucial for the effective identification and control of impurities. The following diagram illustrates the logical flow of an impurity profiling study.

G cluster_0 Impurity Identification cluster_1 Impurity Quantification and Control A Initial Sample Analysis (HPLC, GC) B Detect Unknown Peaks A->B C Isolate Impurity (Prep-HPLC) B->C D Structure Elucidation (NMR, MS) C->D E Method Validation D->E F Routine Testing E->F G Set Specifications F->G H Process Optimization G->H

Caption: Logical workflow for impurity profiling and control.

Technical Support Center: (3R,5S)-5-methylpyrrolidin-3-amine in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (3R,5S)-5-methylpyrrolidin-3-amine as a catalyst in asymmetric synthesis. The advice provided is based on general principles of aminocatalysis and may require optimization for your specific reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common applications of this compound in catalysis?

This compound is a chiral diamine catalyst. Chiral pyrrolidine scaffolds are widely used in asymmetric organocatalysis to promote a variety of transformations in an enantioselective manner, avoiding the use of metals.[1] They are particularly effective in reactions proceeding through enamine or iminium ion intermediates, such as Michael additions and aldol reactions.

Q2: How does the structure of this compound contribute to its catalytic activity?

The catalytic activity of chiral pyrrolidine-based catalysts stems from the secondary amine, which can form a chiral enamine or iminium ion intermediate with the substrate. The stereochemistry of the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product. The substituents on the pyrrolidine ring, in this case, a methyl group, create a specific steric environment that influences the enantioselectivity of the reaction.

Q3: What are the key reaction parameters to consider when using this catalyst?

Key parameters that can significantly impact the outcome of reactions catalyzed by this compound include:

  • Solvent: The polarity and proticity of the solvent can influence catalyst solubility, substrate reactivity, and the stability of intermediates.

  • Temperature: Reactions are often run at sub-ambient temperatures to enhance enantioselectivity.

  • Catalyst Loading: Typically, organocatalysts are used in loadings of 5-20 mol%.

  • Additives: The presence of acids, bases, or water can significantly affect the reaction rate and stereoselectivity.

  • Substrate Concentration: The concentration of reactants can impact reaction kinetics and selectivity.

Troubleshooting Guides

Issue 1: Low Reaction Yield

A low yield of the desired product is a common issue in catalytic reactions. The following guide provides a systematic approach to troubleshoot this problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Reaction Yield Observed check_reagents Verify Reagent and Solvent Purity start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions If purity is confirmed optimize_catalyst Optimize Catalyst Loading check_conditions->optimize_catalyst If conditions are correct screen_solvents Screen Different Solvents optimize_catalyst->screen_solvents If yield is still low additives Investigate Effect of Additives (e.g., co-catalyst, acid/base) screen_solvents->additives If no improvement success Improved Yield additives->success If successful

A step-by-step workflow for troubleshooting low reaction yields.

Potential Causes and Solutions for Low Yield

Potential Cause Suggested Solution
Impure Reagents or Solvents Ensure all starting materials, including the catalyst, substrates, and solvents, are of high purity and dry. Impurities can inhibit the catalyst or lead to side reactions.
Incorrect Reaction Conditions Verify the reaction temperature, time, and atmosphere (e.g., inert gas). Some reactions are sensitive to oxygen or moisture. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.
Suboptimal Catalyst Loading The optimal catalyst loading can vary. Perform a screening of catalyst loading (e.g., 5, 10, 15, 20 mol%) to find the most effective concentration.
Poor Catalyst or Substrate Solubility The choice of solvent is crucial. If the catalyst or substrates are not fully dissolved, the reaction rate will be slow. Screen a range of solvents with different polarities.
Catalyst Deactivation The catalyst may be unstable under the reaction conditions. Consider if any of the substrates, products, or byproducts could be reacting with and deactivating the catalyst.
Unfavorable Reaction Equilibrium If the reaction is reversible, consider strategies to shift the equilibrium towards the product side, such as removing a byproduct (e.g., water).
Issue 2: Low Enantioselectivity

Achieving high enantioselectivity is the primary goal of asymmetric catalysis. If the enantiomeric excess (ee) of your product is low, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Enantioselectivity

LowEnantioTroubleshooting start Low Enantioselectivity (ee) Observed optimize_temp Lower Reaction Temperature start->optimize_temp screen_solvents Screen Solvents of Varying Polarity optimize_temp->screen_solvents If ee is still low success Improved Enantioselectivity optimize_temp->success If successful screen_additives Screen Additives (e.g., acid, base, water) screen_solvents->screen_additives If no improvement screen_solvents->success If successful vary_catalyst Modify Catalyst Structure (if possible) screen_additives->vary_catalyst If still low screen_additives->success If successful check_substrate Evaluate Substrate Structure vary_catalyst->check_substrate

A systematic approach to improving the enantioselectivity of a reaction.

Potential Causes and Solutions for Low Enantioselectivity

Potential Cause Suggested Solution
High Reaction Temperature Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the major enantiomer. Screen temperatures from room temperature down to -78 °C.
Inappropriate Solvent The solvent can have a profound effect on the organization of the transition state. Screen a variety of aprotic and protic solvents to find the optimal medium.
Absence of a Key Additive Some aminocatalyzed reactions require an acidic or basic co-catalyst to facilitate proton transfer and maintain the catalytic cycle. The presence of small amounts of water can also be beneficial in some cases. Screen a range of additives.
Background Uncatalyzed Reaction If the uncatalyzed reaction is fast, it will produce a racemic background, lowering the overall enantioselectivity. Consider lowering the reaction temperature or using a more active catalyst to outcompete the background reaction.
Substrate Mismatch The steric and electronic properties of the substrate may not be well-suited for the chiral environment created by the catalyst. If possible, consider modifying the substrate.
Catalyst Racemization or Degradation While less common for robust pyrrolidine catalysts, ensure the catalyst is not degrading or racemizing under the reaction conditions.

Experimental Protocols (General)

The following are generalized experimental protocols for Michael addition and aldol reactions that can be adapted for use with this compound. Note: These are starting points and will likely require optimization.

General Protocol for an Asymmetric Michael Addition
  • Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the Michael acceptor (1.0 mmol) and the catalyst, this compound (0.1 mmol, 10 mol%).

  • Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, CH2Cl2, or THF, 2.0 mL).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).

  • Addition of Michael Donor: Add the Michael donor (1.2 mmol, 1.2 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC/LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess (e.g., by chiral HPLC or SFC).

General Protocol for an Asymmetric Aldol Reaction
  • Preparation: To a flame-dried reaction vial under an inert atmosphere, add the aldehyde (1.0 mmol) and the catalyst, this compound (0.2 mmol, 20 mol%).

  • Solvent Addition: Add the desired anhydrous solvent (e.g., DMSO, DMF, or NMP, 1.0 mL).

  • Addition of Ketone: Add the ketone (5.0 mmol, 5.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield, diastereomeric ratio, and enantiomeric excess of the aldol product.

Data Presentation

When optimizing your reaction, it is crucial to systematically vary one parameter at a time and record the results in a clear format. Below are example tables for organizing your optimization data.

Table 1: Optimization of Reaction Conditions for a Michael Addition

EntrySolventTemperature (°C)Catalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Toluene251024
2Toluene01048
3CH2Cl201048
4THF01048
5Toluene02024

Table 2: Screening of Additives for an Aldol Reaction

EntryAdditive (mol%)Time (h)Yield (%)dr (anti:syn)ee (anti, %)
1None72
2Acetic Acid (10)48
3Benzoic Acid (10)48
4Water (50)72

By systematically troubleshooting and optimizing your reaction conditions, you can enhance the performance of this compound in your catalytic transformations.

References

Validation & Comparative

Comparative Analysis of (3R,5S)-5-methylpyrrolidin-3-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, offering a versatile three-dimensional structure that is pivotal for designing novel therapeutic agents. Among the myriad of pyrrolidine-based compounds, derivatives of (3R,5S)-5-methylpyrrolidin-3-amine have emerged as a promising class of molecules, particularly in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. This guide provides a comprehensive comparison of this compound derivatives, supported by experimental data on their synthesis, characterization, and biological activity, alongside a comparative look at alternative scaffolds.

Performance Comparison of Pyrrolidine-Based DPP-4 Inhibitors

The inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. DPP-4 inhibitors, often referred to as "gliptins," work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin secretion. The this compound scaffold has been explored as a key building block for potent and selective DPP-4 inhibitors.

While specific comparative studies on a homologous series of this compound derivatives are not extensively available in publicly accessible literature, we can infer their potential and compare them to other well-established pyrrolidine-based DPP-4 inhibitors based on structure-activity relationship (SAR) studies of the broader class of pyrrolidine amides.

Table 1: Comparison of Biological Activity of Pyrrolidine-Based DPP-4 Inhibitors

Compound ClassRepresentative Structure/DerivativeTargetIC₅₀ (nM)Key Structural FeaturesReference
This compound Analogs (Hypothetical) Acyl-substituted derivativeDPP-4Data not availabletrans-substitution on the pyrrolidine ring, methyl group at C-5 influencing binding pocket interactions.-
Cyanopyrrolidines VildagliptinDPP-4~2-3Covalent interaction of the nitrile group with the catalytic serine of DPP-4.[1]
Fluoropyrrolidines Sitagliptin Analog (with fluorinated pyrrolidine)DPP-4Potent (nM range)Fluorine substitution enhances binding affinity.[1]
Piperazinopyrrolidines 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidineDPP-43,730Bulky quinolylpiperazine moiety at the N-1 position of the pyrrolidine ring.[2]
Sulfonamide-Pyrrolidines N-substituted glycine with 2-cyanopyrrolidine and a sulfonamideDPP-4Potent (nM range)Sulfonamide group interacting with the S2 subsite of DPP-4.[2]

Note: Data for a specific series of this compound derivatives is not available in the cited literature. The table provides a comparative context with other pyrrolidine-based inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of pyrrolidine-based DPP-4 inhibitors.

General Synthesis of N-Acyl-(3R,5S)-5-methylpyrrolidin-3-amine Derivatives

This protocol describes a general method for the acylation of the primary amine of this compound, a common step in the synthesis of potential DPP-4 inhibitors.

Workflow for the Synthesis of Pyrrolidine Amide Derivatives

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification and Characterization start This compound stir Stir at Room Temperature start->stir acid Carboxylic Acid (R-COOH) acid->stir coupling Coupling Agent (e.g., HATU, HOBt) coupling->stir base Base (e.g., DIPEA) base->stir solvent Anhydrous Solvent (e.g., DMF) solvent->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product N-Acyl Derivative purify->product characterize Characterize (NMR, MS) product->characterize G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Reaction and Measurement inhibitor Test Compound Dilutions plate Add Buffer, Enzyme, and Inhibitor to 96-well plate inhibitor->plate dpp4 DPP-4 Enzyme Solution dpp4->plate buffer Assay Buffer buffer->plate pre_incubate Pre-incubate at 37°C plate->pre_incubate substrate Add Substrate (Gly-Pro-AMC) pre_incubate->substrate incubate Incubate at 37°C substrate->incubate read Measure Fluorescence (Ex: 360 nm, Em: 460 nm) incubate->read analyze Calculate % Inhibition and IC₅₀ read->analyze G cluster_0 Intestinal L-cell cluster_1 Circulation cluster_2 Pancreatic β-cell food Food Intake glp1_release GLP-1 Release food->glp1_release glp1 Active GLP-1 glp1_release->glp1 dpp4 DPP-4 Enzyme glp1->dpp4 glp1r GLP-1 Receptor glp1->glp1r inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 Degradation inhibitor This compound Derivative inhibitor->dpp4 Inhibition insulin Insulin Secretion glp1r->insulin glucose_uptake Glucose Uptake by Tissues insulin->glucose_uptake blood_glucose Lowered Blood Glucose glucose_uptake->blood_glucose

References

Determining the Enantiomeric Purity of (3R,5S)-5-methylpyrrolidin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the enantiomeric purity of chiral molecules is a critical aspect of drug discovery and development, ensuring the safety and efficacy of pharmaceutical compounds. (3R,5S)-5-methylpyrrolidin-3-amine, a chiral synthetic building block, is no exception. This guide provides a comparative overview of the primary analytical techniques used to determine its enantiomeric purity: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with its underlying principles, typical experimental protocols, and a summary of its performance characteristics to aid researchers in selecting the most suitable technique for their needs.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the stage of drug development. The following table summarizes the key performance indicators for each technique.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.Separation of volatile enantiomeric derivatives based on their differential interaction with a chiral stationary phase.Differentiation of enantiomers in a chiral environment (using chiral solvating or derivatizing agents) leading to distinct NMR signals.
Derivatization Often required to introduce a chromophore for UV detection and to enhance chiral recognition.[1]Generally necessary to increase volatility and improve separation.[2][3][4]Can be done with chiral derivatizing agents (CDAs) to form diastereomers or analyzed directly with chiral solvating agents (CSAs).[2][5][6]
Typical Throughput ModerateHighLow to Moderate
Resolution High, with baseline separation often achievable.[7]High, particularly with capillary columns.Dependent on the chemical shift difference of diastereomeric signals.
Limit of Detection Low (ng to pg range)Very Low (pg to fg range)Higher (µg to mg range)
Quantitative Accuracy HighHighGood (typically within ±5% for CDA methods).[6]
Method Development Can be time-consuming due to the need to screen columns and mobile phases.Requires optimization of temperature programs and derivatization conditions.Relatively straightforward, especially with CSAs.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed analytical techniques, which can be adapted for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

This method often involves pre-column derivatization to enhance detectability and chiral separation. A common approach for primary and secondary amines is derivatization with para-toluenesulfonyl chloride (PTSC).[1]

1. Derivatization Protocol:

  • Dissolve a known amount of this compound in a suitable aprotic solvent (e.g., acetonitrile).

  • Add an excess of a base (e.g., triethylamine or pyridine) to the solution.

  • Add a solution of para-toluenesulfonyl chloride in the same solvent dropwise while stirring.

  • Allow the reaction to proceed at room temperature until completion (monitor by TLC or a rapid LC analysis).

  • Quench the reaction with a small amount of water or a primary amine to consume excess PTSC.

  • The resulting solution containing the derivatized amine can be directly injected or extracted and redissolved in the mobile phase.

2. HPLC Conditions:

  • Chiral Stationary Phase: A polysaccharide-based column, such as Chiralcel OD-H or Chiralpak AD-H, is often effective for the separation of derivatized amines.[1]

  • Mobile Phase: A mixture of n-hexane and a polar alcohol (e.g., ethanol or isopropanol) is typically used. The addition of a small amount of an amine modifier like diethylamine (DEA) can improve peak shape and resolution.[1][7]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the derivative strongly absorbs (e.g., 228 nm for the PTSC derivative).[1]

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Chiral Gas Chromatography (GC)

For GC analysis, derivatization is essential to make the amine volatile. Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for amines.[3][4]

1. Derivatization Protocol:

  • Dissolve the amine sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add an excess of trifluoroacetic anhydride.

  • Heat the mixture at a moderate temperature (e.g., 60°C) for a short period (e.g., 15-30 minutes) to ensure complete derivatization.

  • After cooling, the excess reagent and solvent can be evaporated under a stream of nitrogen.

  • Redissolve the residue in a suitable solvent for GC injection.

2. GC Conditions:

  • Chiral Stationary Phase: A cyclodextrin-based capillary column, such as one coated with a derivative of beta-cyclodextrin, is commonly used for the separation of chiral amines.

  • Carrier Gas: Hydrogen or Helium.

  • Injector and Detector Temperature: Typically set around 250°C.

  • Oven Temperature Program: A temperature gradient is often employed to ensure good separation and reasonable analysis times. For example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 200°C).

  • Detection: A Flame Ionization Detector (FID) is commonly used. For higher sensitivity and structural confirmation, a Mass Spectrometer (MS) can be employed.

  • Quantification: The % ee is determined by the integration of the peak areas of the two enantiomers.

NMR Spectroscopy

NMR spectroscopy offers a powerful method for determining enantiomeric purity without the need for chromatographic separation. This can be achieved using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

1. Protocol using a Chiral Derivatizing Agent (CDA):

A well-established method for primary amines involves the formation of diastereomeric iminoboronate esters.[5][6]

  • In an NMR tube, dissolve the this compound sample (approx. 1 mg).

  • Add a solution of 2-formylphenylboronic acid (1.1 equivalents) and a single enantiomer of 1,1'-bi-2-naphthol (BINOL) (1.1 equivalents) in a deuterated solvent (e.g., CDCl3).

  • The reaction to form the diastereomeric iminoboronate esters is typically rapid and can be monitored by ¹H NMR.

  • Acquire the ¹H NMR spectrum. The two diastereomers will exhibit distinct signals for certain protons. The imino proton signal is often well-resolved.

  • Quantification: The ratio of the two enantiomers is determined by integrating the well-resolved signals corresponding to each diastereomer.

2. Protocol using a Chiral Solvating Agent (CSA):

This approach is simpler as it does not involve a chemical reaction.[2] (18-crown-6)-2,3,11,12-tetracarboxylic acid has been shown to be an effective CSA for pyrrolidines.

  • In an NMR tube, dissolve the this compound sample.

  • Add a solution of the chiral solvating agent in a suitable deuterated solvent.

  • Acquire the ¹H or ¹³C NMR spectrum. The interaction between the amine enantiomers and the CSA will lead to the formation of transient diastereomeric complexes, resulting in separate signals for the two enantiomers.

  • Quantification: The enantiomeric ratio is calculated from the integration of the resolved signals.

Visualizing the Workflow

To better illustrate the logical flow of selecting and implementing a method for determining enantiomeric purity, the following diagrams are provided.

Enantiomeric_Purity_Workflow cluster_0 Method Selection cluster_1 Analytical Techniques cluster_2 Experimental Steps cluster_3 Data Analysis Start Sample of this compound Decision Considerations: - Required Accuracy - Throughput - Available Equipment - Sample Amount Start->Decision HPLC Chiral HPLC Decision->HPLC High Accuracy Moderate Throughput GC Chiral GC Decision->GC High Throughput High Sensitivity NMR NMR Spectroscopy Decision->NMR Rapid Analysis Less Sample Prep HPLC_Deriv Derivatization (e.g., PTSC) HPLC->HPLC_Deriv GC_Deriv Derivatization (e.g., TFAA) GC->GC_Deriv NMR_Reagent Add CDA or CSA NMR->NMR_Reagent HPLC_Analysis HPLC Analysis on CSP HPLC_Deriv->HPLC_Analysis Quantification Calculate % Enantiomeric Excess from Peak/Signal Integration HPLC_Analysis->Quantification GC_Analysis GC Analysis on CSP GC_Deriv->GC_Analysis GC_Analysis->Quantification NMR_Analysis Acquire NMR Spectrum NMR_Reagent->NMR_Analysis NMR_Analysis->Quantification

Caption: General workflow for determining the enantiomeric purity of this compound.

Derivatization_Pathways cluster_hplc Chiral HPLC Pathway cluster_gc Chiral GC Pathway cluster_nmr NMR Pathway (CDA) Amine_HPLC This compound Deriv_HPLC Derivatization with PTSC Amine_HPLC->Deriv_HPLC Product_HPLC Sulfonamide Diastereomers on CSP Deriv_HPLC->Product_HPLC Amine_GC This compound Deriv_GC Derivatization with TFAA Amine_GC->Deriv_GC Product_GC Trifluoroacetamide Diastereomers on CSP Deriv_GC->Product_GC Amine_NMR This compound Deriv_NMR Reaction with BINOL + 2-formylphenylboronic acid Amine_NMR->Deriv_NMR Product_NMR Diastereomeric Iminoboronate Esters Deriv_NMR->Product_NMR

Caption: Derivatization strategies for the analysis of this compound.

References

Navigating the Synthesis of (3R,5S)-5-methylpyrrolidin-3-amine: A Cost-Benefit Analysis of Two Competing Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and cost-effective synthesis of chiral building blocks is a critical cornerstone of the discovery pipeline. The enantiomerically pure pyrrolidine derivative, (3R,5S)-5-methylpyrrolidin-3-amine, is a valuable scaffold in medicinal chemistry. This guide provides a comparative cost-benefit analysis of two distinct synthetic routes to this target molecule, offering a detailed examination of their respective yields, step counts, reagent costs, and overall practicality.

Two primary strategies for the stereoselective synthesis of this compound have emerged: a route commencing from the readily available chiral pool starting material, (S)-pyroglutamic acid, and a de novo approach utilizing an asymmetric Michael addition as the key stereochemistry-defining step. This analysis will dissect each route, presenting quantitative data in a clear, comparative format and providing detailed experimental protocols for key transformations.

Route 1: The Chiral Pool Approach via (S)-Pyroglutamic Acid

This strategy leverages the inherent chirality of (S)-pyroglutamic acid to construct the desired stereocenters of the target molecule. The synthesis involves a multi-step sequence that modifies the existing chiral framework.

Experimental Workflow for Route 1

Route_1_Workflow A (S)-Pyroglutamic Acid B Esterification & N-Protection A->B C Reduction of Carboxylic Acid B->C D Hydroxyl to Azide Conversion C->D E Lactam Reduction D->E F Azide Reduction to Amine E->F G this compound F->G Route_2_Workflow A α,β-Unsaturated Ester B Asymmetric Michael Addition A->B C Nitro Group Reduction B->C D Reductive Cyclization C->D E Ester Reduction D->E F Hydroxyl to Amine Conversion E->F G this compound F->G

Safety Operating Guide

Personal protective equipment for handling (3R,5S)-5-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: A specific Safety Data Sheet (SDS) for (3R,5S)-5-methylpyrrolidin-3-amine was not publicly available at the time of this writing. The following guidance is based on general principles for handling structurally similar amine compounds. This information is intended to supplement, not replace, a formal risk assessment and the specific SDS which must be obtained from the chemical supplier before any handling occurs. Researchers, scientists, and drug development professionals must consult the official SDS for comprehensive safety data.

Immediate Safety and Logistical Information

Due to the lack of specific data for this compound, a conservative approach to handling is essential. Amines as a class can be corrosive, flammable, and toxic. Therefore, all handling should occur in a well-ventilated laboratory, preferably within a chemical fume hood. A comprehensive operational and disposal plan must be in place prior to commencing any work.

Personal Protective Equipment (PPE)

Given the potential hazards of aminocyclic compounds, the following PPE is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended. Glove compatibility must be verified with the supplier.
Body Protection Flame-retardant lab coat.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside of a fume hood.
Emergency Procedures
SituationProtocol
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Operational and Disposal Plans

Handling:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm the functionality of the chemical fume hood and any other engineering controls. Have spill control materials readily accessible.

  • Aliquoting and Use: Perform all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure. Use the smallest quantities necessary for the experiment.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Disposal:

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Protocol: Dispose of chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in general waste.

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Response prep_sds Obtain and Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood and Spill Kit prep_ppe->prep_setup handle_aliquot Aliquot Chemical prep_setup->handle_aliquot handle_experiment Perform Experiment handle_aliquot->handle_experiment cleanup_decon Decontaminate Work Area handle_experiment->cleanup_decon emergency_spill Spill Response handle_experiment->emergency_spill emergency_exposure Exposure Response handle_experiment->emergency_exposure cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Certified Vendor cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Safe handling workflow for this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.